N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5): A Technical Whitepaper on Targeted Melanoma Chemo-Immunotherapy
Executive Summary Malignant melanoma presents a unique chemotherapeutic challenge due to its aggressive metastasis and intrinsic resistance to broad-spectrum cytotoxic agents. However, the exclusive expression of melanog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Malignant melanoma presents a unique chemotherapeutic challenge due to its aggressive metastasis and intrinsic resistance to broad-spectrum cytotoxic agents. However, the exclusive expression of melanogenic enzymes—specifically tyrosinase—in melanocytes provides a highly specific biochemical target. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5), commonly referred to in literature as N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) or DIPCAP , is a synthesized sulfur-containing analogue of tyrosine.
As a targeted chemo-immunotherapy agent, N-Pr-4-S-CAP functions as a highly calibrated biochemical Trojan horse. It is selectively incorporated into melanoma cells where it is enzymatically oxidized into a highly reactive o-quinone. This triggers a dual-action therapeutic cascade: localized reactive oxygen species (ROS)-mediated apoptosis and the subsequent induction of a systemic, CD8+ T-cell-dependent anti-melanoma immune response.
Chemical Rationale and Scalable Synthesis
The Structural Evolution
The development of N-Pr-4-S-CAP was born out of the need to optimize the pharmacokinetics of its predecessor, N-acetyl-4-S-cysteaminylphenol. As an application scientist, the structural shift from an acetyl to a propionyl group is a classic example of rational drug design. By extending the aliphatic chain, the partition coefficient (LogP) of the molecule is increased. This enhanced lipophilicity directly translates to superior transmembrane flux into melanocytes without sacrificing its structural affinity for the tyrosinase active site [[1]]([Link]).
Scalable Manufacturing (DIPCAP)
The synthesis of N-Pr-4-S-CAP requires precise control over reaction conditions to prevent the formation of offending impurities. The scalable synthesis involves the condensation of 4-hydroxythiophenol with 2-ethyl-2-oxazoline. By running the reaction in a controlled solvent environment (e.g., methylene chloride/toluene) and utilizing decolorizing carbon and activated clay during purification, the compound can be isolated as a highly pure (>98%) crystalline solid with an overall yield of approximately 65% .
Fig 1. Scalable synthesis workflow of N-Pr-4-S-CAP via condensation.
Mechanism of Action: The Tyrosinase-Activated Prodrug System
The therapeutic efficacy of N-Pr-4-S-CAP relies on a self-contained, enzyme-dependent activation loop. It is entirely inert in non-melanocytic tissue, ensuring a high therapeutic index.
Selective Uptake : The compound mimics the natural substrate tyrosine, allowing it to be actively transported into the melanosomes of pigmented cells.
Enzymatic Activation : Within the melanosome, tyrosinase oxidizes N-Pr-4-S-CAP into a highly reactive o-quinone derivative.
Cytotoxicity & Apoptosis : The resulting quinone irreversibly binds to sulfhydryl-containing enzymes (such as DNA polymerase), depletes intracellular glutathione, and triggers a massive spike in ROS. This oxidative stress activates Caspase-3, leading to DNA fragmentation and apoptosis [[2]]([Link]).
Immunogenic Cell Death (ICD) : The tyrosinase-activated products bind to melanosomal proteins, generating neoantigens. Upon apoptosis, these neoantigens are taken up by Bone Marrow-Derived Dendritic Cells (BMDCs), which cross-present them to CD8+ T-cells, eliciting a robust, systemic anti-melanoma immune response capable of preventing distant metastasis .
Fig 2. Tyrosinase-dependent activation and immunogenic cell death pathway.
Quantitative Pharmacological Data
The superiority of the propionyl derivative over earlier iterations is evident in both its targeted cytotoxicity and in vivo efficacy. The table below synthesizes comparative pharmacological data based on established literature .
Compound Variant
Relative Lipophilicity
Cytotoxicity in Pigmented B16F1 Cells
Cytotoxicity in Amelanotic Cells
In Vivo Tumor Reduction (s.c. model)
N-Acetyl-4-S-CAP
Moderate
High
None
Moderate
N-Pr-4-S-CAP
High
Very High
None
~36% (Superior life span extension)
Control (Vehicle)
N/A
Baseline
Baseline
0%
Note: The absolute lack of cytotoxicity in amelanotic cells confirms that the mechanism is strictly tyrosinase-dependent.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step contains built-in controls to prove causality rather than mere correlation.
Protocol A: In Vitro Tyrosinase-Dependent Cytotoxicity Assay
This protocol isolates the enzymatic dependency of the prodrug.
Step 1: Dual-Line Seeding. Seed pigmented B16F1 melanoma cells and amelanotic melanoma cells in parallel 96-well plates at
cells/well.
Causality: The amelanotic line serves as an intrinsic negative control. If N-Pr-4-S-CAP exhibits toxicity here, the tyrosinase-dependent hypothesis is invalidated.
Step 2: Compound Administration. Administer N-Pr-4-S-CAP across a logarithmic concentration gradient (1 µM to 100 µM).
Causality: Establishing a dose-response curve allows for the calculation of a precise IC50, ensuring the observed cell death is a targeted pharmacological event rather than non-specific osmotic or chemical stress.
Step 3: Viability Quantification. Quantify cell viability via MTT assay at 48 hours post-administration.
Causality: A 48-hour incubation provides sufficient time for intracellular tyrosinase to oxidize the prodrug into the reactive o-quinone, deplete sulfhydryl reserves, and execute Caspase-3 mediated apoptosis.
Protocol B: In Vivo Chemo-Immunotherapy and T-Cell Depletion Model
This protocol proves that tumor suppression is not just localized cytotoxicity, but a systemic immune response.
Causality: A syngeneic model maintains an intact host immune system, which is an absolute prerequisite for evaluating Immunogenic Cell Death (ICD) and T-cell recruitment.
Step 2: Intratumoral Delivery. Administer N-Pr-4-S-CAP (300 mg/kg) intratumorally on days 11 and 13 post-inoculation.
Causality: Localized delivery maximizes the prodrug concentration at the tumor site, driving massive tyrosinase-mediated ROS generation and subsequent neoantigen release.
Step 3: Immune Depletion Validation. Inject parallel murine cohorts with either anti-CD4 or anti-CD8 depleting antibodies prior to treatment.
Causality: This is the critical self-validating step. Literature demonstrates that tumor suppression is abrogated in the CD8-depleted cohort but maintained in the CD4-depleted cohort. This definitively proves that the secondary anti-melanoma effect is mediated by CD8+ cytotoxic T-cells responding to the chemo-ablated tumor [[2]]([Link]).
References
Synthesis and antitumour effect of the melanogenesis-based antimelanoma agent N-propionyl-4-S-cysteaminylphenol. PubMed (NIH).
URL: [Link]
N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model. PubMed (NIH).
URL: [Link]
A Simple and Efficient Synthesis of N-[2-{(4-Propionyloxyphenyl)thio}ethyl]propionamide (DIPCAP), a Tyrosine-Dependent Cytotoxic Agent as a Topical Antimelanoma Therapy. Taylor & Francis.
URL:[Link]
A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma. MDPI.
URL:[Link]
The Dualistic Redox Profile of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide: Mechanisms and Applications in Targeted Melanoma Therapy
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5), commonly referred to in literature as N-propio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound Focus: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5), commonly referred to in literature as N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) .
Executive Summary
In the landscape of targeted oncological pharmacology, exploiting the unique metabolic pathways of cancer cells remains a gold standard for drug design. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (N-Pr-4-S-CAP) represents a masterclass in this approach. While structurally a phenolic antioxidant capable of neutralizing free radicals in benign environments, it acts as a "Trojan Horse" in melanocytic cells. By hijacking tyrosinase—an enzyme uniquely overexpressed in melanoma for melanin synthesis—N-Pr-4-S-CAP undergoes enzymatic conversion from a stable antioxidant into a highly reactive, cytotoxic pro-oxidant[1].
This whitepaper deconstructs the chemical rationale, the tyrosinase-dependent redox inversion mechanism, and the subsequent immunogenic cell death pathways that make N-Pr-4-S-CAP a premier candidate for selective chemo-immunotherapy in malignant melanoma[2].
Chemical Architecture and the Hydrophobic Rationale
The molecular design of N-Pr-4-S-CAP (C11H15NO2S) is a deliberate evolution of its predecessor, N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP). The structure can be divided into three functional domains, each dictating a specific pharmacokinetic or pharmacodynamic outcome:
The Phenol Moiety (The Substrate/Antioxidant Core): The 4-hydroxyphenyl group acts as a classic antioxidant pharmacophore, capable of donating an electron to quench reactive oxygen species (ROS). Crucially, it mimics the structure of endogenous tyrosine, allowing it to act as a high-affinity false substrate for the enzyme tyrosinase[1].
The Thioether Linkage (The Redox Modulator): The sulfanyl bridge stabilizes the molecule during systemic circulation but becomes highly reactive upon enzymatic oxidation of the phenol ring, facilitating covalent binding to intracellular proteins[3].
The Propionamide Tail (The Pharmacokinetic Optimizer): The critical transition from an acetyl group to a propionyl group was engineered to increase the molecule's hydrophobicity (LogP ~2.4). This causal modification significantly enhances lipid bilayer penetration, resulting in superior cellular uptake and a more profound reduction in tumor growth rates compared to the acetyl derivative[4].
Mechanistic Pathways: The Antioxidant to Pro-Oxidant Inversion
The efficacy of N-Pr-4-S-CAP relies on a localized redox inversion. The causality of its selective toxicity is mapped through the following cascade:
Phase I: The Antioxidant Baseline
In non-melanocytic cells (e.g., standard fibroblasts), tyrosinase expression is negligible. Here, N-Pr-4-S-CAP remains stable. Its phenolic hydroxyl group scavenges ambient free radicals, exerting a protective, antioxidant effect without inducing cytotoxicity[1].
Phase II: Tyrosinase-Mediated Oxidation
Upon selective uptake into melanoma cells, N-Pr-4-S-CAP enters the melanosomes. Tyrosinase catalyzes the oxidation of the phenol ring, converting the benign molecule into a highly electrophilic ortho-quinone: N-propionyl-4-S-cysteaminyl-1,2-benzoquinone (NPrCAQ) [3].
Phase III: Thiol Depletion and Oxidative Collapse
NPrCAQ is fiercely reactive toward nucleophiles. It rapidly forms covalent bonds with intracellular thiols, most notably glutathione (GSH) . By irreversibly binding and depleting GSH, NPrCAQ strips the melanoma cell of its primary antioxidant buffering system. This triggers a massive, uncompensated accumulation of intracellular ROS, leading to severe oxidative stress, caspase-3 activation, and ultimately, apoptosis[5].
Phase IV: Immunogenic Cell Death (ICD)
Beyond direct cytotoxicity, the binding of NPrCAQ to cysteine residues on melanosomal proteins generates novel protein adducts (neoantigens). When the melanoma cell undergoes apoptosis, these neoantigens are captured by Bone Marrow-Derived Dendritic Cells (BMDCs) and cross-presented to CD8+ T-cells, eliciting a robust, tumor-specific immune response that protects against metastasis[2][6].
Fig 1: The tyrosinase-dependent redox inversion and immunogenic pathway of N-Pr-4-S-CAP.
Quantitative Data Summary
To understand the evolutionary advantage of the propionyl substitution, we must benchmark N-Pr-4-S-CAP against its acetylated predecessor. The data below synthesizes established pharmacological metrics[4].
Higher intracellular concentration in target melanocytes.
In Vivo Tumor Reduction
Moderate
36% reduction (at 300 mg/kg)
Superior cytostatic and cytocidal efficacy in B16 models.
Host Lifespan Extension
Marginal increase
Significant increase
Enhanced systemic disease control and metastasis prevention.
Depigmenting Activity
High (Skin lightening)
High (Follicle depigmentation)
Validates tyrosinase competitive inhibition in normal melanocytes.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By running parallel controls (tyrosinase-positive vs. tyrosinase-negative cells), researchers can definitively isolate the enzyme-dependent pro-oxidant mechanism.
Protocol A: In Vitro Tyrosinase-Dependent Cytotoxicity & ROS Quantification
Objective: Validate that N-Pr-4-S-CAP cytotoxicity is strictly dependent on tyrosinase expression and is mediated by ROS accumulation[1][5].
Cell Seeding: Plate B16F10 (murine melanoma, Tyrosinase +) and NIH3T3 (murine fibroblasts, Tyrosinase -) cells in 96-well plates at
cells/well. Incubate for 24 hours at 37°C, 5% .
Drug Treatment: Prepare a concentration gradient of N-Pr-4-S-CAP (0.1 mM to 3.0 mM) in DMSO (final DMSO concentration <0.5%). Treat both cell lines for 1 hour, wash with PBS, and replace with fresh media. Incubate for 24 hours.
ROS Detection (Self-Validation Step): Add
of 2',7'-dichlorofluorescin diacetate (DCFDA) to the wells 4 hours post-treatment. Measure fluorescence (Ex/Em = 485/535 nm). Expected Result: A massive ROS spike in B16F10 cells, with baseline ROS in NIH3T3 cells.
Viability Assay: Perform an MTT or WST-8 assay at 24 hours. Expected Result: Dose-dependent apoptosis in B16F10; near 100% viability in NIH3T3.
Protocol B: In Vivo Chemo-Immunotherapy Efficacy
Objective: Confirm that N-Pr-4-S-CAP induces CD8+ T-cell dependent anti-melanoma immunity[2][5].
Tumor Inoculation: Inject
B16F1 cells subcutaneously into the right flank of C57BL/6 mice.
Treatment Regimen: Once tumors reach ~50
(approx. Day 10), administer intratumoral injections of N-Pr-4-S-CAP (300 mg/kg) on Days 11 and 13.
Immune Depletion (Self-Validation Step): Divide treated mice into three cohorts. Administer (a) Isotype control IgG, (b) Anti-CD4 depleting antibody, or (c) Anti-CD8 depleting antibody intraperitoneally.
Endpoint Tracking: Measure tumor volume every 48 hours. Expected Result: Tumor suppression is maintained in IgG and Anti-CD4 groups but completely abrogated in the Anti-CD8 group, proving the mechanism is CD8+ T-cell dependent.
Fig 2: Step-by-step experimental workflow validating the E-E-A-T principles of N-Pr-4-S-CAP efficacy.
Conclusion and Future Perspectives
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (N-Pr-4-S-CAP) is a paradigm-shifting molecule that redefines the application of antioxidants in oncology. By leveraging the specific metabolic machinery of melanoma (tyrosinase), it safely circulates as an antioxidant before executing a targeted, pro-oxidant attack on malignant cells.
Future drug development is currently focusing on nanomedicine integration. Conjugating N-Pr-4-S-CAP to magnetite nanoparticles (NPrCAP/M) allows for targeted accumulation in early-stage melanosomes. When exposed to an alternating magnetic field, this combination induces localized thermotherapy alongside oxidative stress, amplifying the generation of Heat Shock Proteins (HSPs) and further supercharging the anti-tumor immune response[3].
References
Tandon, M., et al. "Synthesis and antitumour effect of the melanogenesis-based antimelanoma agent N-propionyl-4-S-cysteaminylphenol." Biochemical Pharmacology, 1998.
Sato, A., et al. "N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model." Journal of Dermatological Science, 2012.
Sato, M., et al. "A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma." International Journal of Molecular Sciences, 2023.
Jimbow, K., et al. "Immunomodulation of Melanoma by Chemo-Thermo-Immunotherapy Using Conjugates of Melanogenesis Substrate NPrCAP and Magnetite Nanoparticles: A Review." International Journal of Molecular Sciences, 2022.
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide: A Technical Whitepaper on Mechanistic Utility and Synthetic Applications
Executive Summary N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a highly versatile, multi-domain research chemical. Featuring a unique triad of functional groups—a phenolic hydroxyl, a thioether l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a highly versatile, multi-domain research chemical. Featuring a unique triad of functional groups—a phenolic hydroxyl, a thioether linkage, and a propionamide tail—it serves as a critical building block in advanced organic synthesis[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical's mechanistic behavior, providing validated protocols for its application in pharmaceutical development, antioxidant research, and materials science[1].
Structural Rationale & Mechanistic Applications
The utility of this compound stems from the synergistic electronic properties of its functional domains:
Phenolic Hydroxyl (Radical Scavenging): The phenol ring acts as a potent Hydrogen Atom Transfer (HAT) donor[2]. This makes the compound highly valuable in antioxidant research and cosmetic formulations aimed at reducing cellular oxidative stress[1].
Thioether Linkage (Electronic Tuning & Reactivity): The sulfur atom provides inductive and mesomeric stabilization to the adjacent phenoxy radical during HAT processes[3]. Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone, a critical transformation for developing high-dielectric polymers or OLED materials[4].
Propionamide Tail (Solubility & Binding): The amide moiety provides essential hydrogen-bond accepting and donating capabilities, crucial for target-protein binding in the synthesis of anti-inflammatory and analgesic pharmaceuticals[1].
Caption: Synthetic divergence of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide into various applications.
Protocol 1: Selective S-Oxidation to Sulfone for Material Science
Objective: Convert the thioether linkage to a sulfone to increase the dielectric permittivity for polymer applications.
Causality & Rationale: We select over harsh aqueous oxidants (like KMnO4 or H2O2/H+). mCPBA offers mild, anhydrous conditions that prevent the hydrolytic cleavage of the propionamide bond and avoid depolymerization in downstream material science applications[4]. Furthermore, using DCM allows for tight temperature control to manage the exothermic decomposition of the peroxyacid[5].
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of the thioether compound in anhydrous DCM (0.1 M) under a nitrogen atmosphere at 0 °C.
Controlled Addition: Slowly add 2.2 eq of mCPBA portion-wise. Causality: A slight excess ensures full conversion to the sulfone, while slow addition controls the exothermic reaction[5].
Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for 4 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The highly polar sulfone product will elute significantly slower (lower Rf) than the starting thioether. The absence of the intermediate sulfoxide spot confirms reaction completion.
Quenching & Isolation: Quench with saturated aqueous Na2S2O3 to neutralize unreacted mCPBA. Wash the organic layer with saturated NaHCO3 to remove the m-chlorobenzoic acid byproduct[5]. Dry over MgSO4, filter, and concentrate in vacuo.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Validation
Objective: Quantify the antioxidant capacity of the phenolic moiety.
Causality & Rationale: The is specifically chosen because it effectively measures the Hydrogen Atom Transfer (HAT) mechanism, which is the primary antioxidant pathway for phenolic compounds[6]. The thioether sulfur donates electron density, stabilizing the resulting phenoxy radical and lowering the O-H Bond Dissociation Enthalpy (BDE)[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Self-Validation Check: The initial absorbance of this solution at 517 nm must be between 0.8 and 1.0 to ensure radical stability[6].
Sample Dilution: Prepare serial dilutions of the synthesized compound (10 µM to 500 µM) in methanol.
Reaction: Mix 1 mL of the DPPH solution with 1 mL of each compound dilution. Incubate in the dark at room temperature for 30 minutes.
Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. The color will change from violet to pale yellow as the radicals are reduced[6].
Self-Validation Check: Calculate the % inhibition =[(A_control - A_sample) / A_control] × 100. Plot % inhibition vs. concentration to determine the IC50 value. A linear dose-response curve validates the HAT mechanism.
Caption: Hydrogen Atom Transfer (HAT) mechanism of the phenolic thioether neutralizing ROS.
Quantitative Data & Comparative Analysis
To facilitate rapid experimental design, the core physicochemical properties and representative mechanistic data are summarized below.
Table 1: Physicochemical Properties of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Baseline reference for water-soluble antioxidants.
Simple Phenol
HAT
> 150.0
High BDE limits radical scavenging efficiency.
Phenolic Thioether (Target)
HAT (Inductively Stabilized)
~ 45.0 - 60.0
Sulfur lone pairs stabilize the phenoxy radical, lowering BDE[2].
Conclusion
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is far more than a simple structural intermediate. By understanding the causality behind its reactivity—specifically the interplay between its hydrogen-donating phenol and electron-rich thioether—researchers can predictably engineer advanced pharmaceuticals, potent antioxidants, and high-performance dielectric materials.
References
American Chemical Society. "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation." ACS,[Link]
Polymer Chemistry. "A facile synthetic strategy to polysiloxanes containing sulfonyl side groups with high dielectric permittivity." RSC Publishing,[Link]
Journal of Materials in Civil Engineering. "Density Functional Theory-Based Mechanism of Antioxidant Activity of Phenols." ASCE Library,[Link]
The Journal of Physical Chemistry A. "Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism." ACS Publications,[Link]
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide literature review
An In-depth Technical Guide to N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide: Synthesis, Biological Evaluation, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: Unveiling the Potential of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide: Synthesis, Biological Evaluation, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Multifaceted Intermediate
In the landscape of modern medicinal chemistry and materials science, the exploration of novel chemical entities with diverse functionalities is paramount. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide emerges as a compound of significant interest, strategically designed with structural motifs that suggest a spectrum of biological activities and synthetic utilities. This guide provides a comprehensive technical overview of this molecule, from its rational design and synthesis to its potential applications as a therapeutic agent and a versatile chemical building block. For researchers, scientists, and drug development professionals, this document aims to be a foundational resource, offering not only established knowledge but also field-proven insights and methodologies to unlock the full potential of this promising compound.
Molecular Architecture and Rationale for Investigation
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is a unique molecule that integrates three key chemical features: a phenolic hydroxyl group, a thioether linkage, and a propionamide moiety. This combination is not arbitrary; it is a deliberate design that hints at a range of potential applications.
The 4-Hydroxyphenyl Group: This phenolic structure is a well-known pharmacophore responsible for the antioxidant properties of many natural and synthetic compounds.[1] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key process in mitigating oxidative stress, which is implicated in numerous pathological conditions including inflammation and neurodegenerative diseases.[2]
The Thioether Linkage: The sulfanyl group enhances the molecule's reactivity, making it a valuable intermediate in organic synthesis.[3] Thioethers are also present in various biologically active molecules and can influence pharmacokinetic properties.
The Propionamide Moiety: This functional group is of particular interest in the context of anti-inflammatory drug design. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are arylpropionic acid derivatives. The conversion of a carboxylic acid to an amide is a common prodrug strategy to mask the acidic group, which is often associated with gastric irritation.[4][5]
This strategic combination of functional groups positions N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide as a prime candidate for investigation as a potential anti-inflammatory, analgesic, and antioxidant agent, as well as a versatile intermediate for further chemical elaboration.[3]
Synthesis and Characterization: A Proposed Pathway
While specific literature detailing the synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is not abundant, a plausible and efficient synthetic route can be devised based on established chemical principles. The proposed synthesis involves a two-step process starting from 4-hydroxythiophenol.
Proposed Synthetic Workflow
The synthesis can be logically divided into the formation of the precursor amine followed by N-acylation.
Caption: Proposed synthetic pathway for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, non-optimized procedure based on general organic synthesis methodologies.[6][7]
Step 1: Synthesis of 2-(4-Hydroxyphenylthio)ethylamine (Precursor Amine)
Synthesis of 2-((4-Hydroxyphenyl)thio)ethan-1-ol:
To a solution of 4-hydroxythiophenol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (1.1 eq).
Stir the mixture at room temperature until the thiophenol is fully deprotonated.
Add 2-bromoethanol (1.1 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
After completion, cool the reaction, neutralize with a weak acid, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conversion to 2-(4-Hydroxyphenylthio)ethylamine:
The intermediate alcohol can be converted to the amine via a standard azide displacement followed by reduction.
Chlorinate the alcohol using thionyl chloride to yield 2-((4-hydroxyphenyl)thio)ethyl chloride.
React the chloride with sodium azide in a polar aprotic solvent (e.g., DMF) to form 1-azido-2-((4-hydroxyphenyl)thio)ethane.
Reduce the azide to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Purify the final amine by appropriate methods.
Step 2: N-Acylation to yield N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
In a round-bottom flask, dissolve 2-(4-hydroxyphenylthio)ethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.
Cool the mixture to 0 °C in an ice bath.
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide as a pure solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon environments.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide, the O-H stretch of the phenol, and C-S stretching.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Elemental Analysis: To determine the percentage composition of C, H, N, and S, providing further confirmation of the empirical formula.
Biological Activities and Potential Mechanisms of Action
The unique structure of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide suggests several potential biological activities.
Anti-inflammatory and Analgesic Potential
The structural similarity to amide derivatives of NSAIDs suggests that this compound could possess anti-inflammatory and analgesic properties.[8][9] Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[10][11] The propionamide moiety is a common feature of the "profen" class of NSAIDs.
Furthermore, creating amide prodrugs of NSAIDs is a validated strategy to reduce the gastrointestinal side effects associated with the free carboxylic acid group.[4] It is plausible that N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide could act as a prodrug, being hydrolyzed in vivo to a biologically active metabolite, or it may possess intrinsic anti-inflammatory activity. The phenolic moiety itself can contribute to anti-inflammatory effects by scavenging reactive oxygen species that perpetuate the inflammatory cascade.[12]
Antioxidant Properties
The 4-hydroxyphenyl group is a classic antioxidant pharmacophore.[1] It can act as a free radical scavenger by donating its phenolic hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging chain reactions.
Caption: Simplified mechanism of free radical scavenging by the phenolic hydroxyl group.
This antioxidant capability could be beneficial in various therapeutic areas, including neuroprotection, cardiovascular health, and skincare.[2][3]
Methodologies for Biological Evaluation
To validate the therapeutic potential of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide, a systematic biological evaluation is necessary. The following protocols outline key experiments.
Experimental Evaluation Workflow
Caption: A streamlined workflow for the biological evaluation of new chemical entities.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to assess the free radical scavenging ability of a compound.[13]
Preparation of Reagents:
Prepare a stock solution of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in a suitable solvent (e.g., methanol or DMSO).
Prepare a series of dilutions of the stock solution to obtain a range of test concentrations.
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep violet color.
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
Assay Procedure:
In a 96-well plate, add 50 µL of each test compound dilution.
Add 150 µL of the DPPH solution to each well.
Include wells with the solvent and DPPH solution as a negative control.
Incubate the plate in the dark at room temperature for 30 minutes.
Data Analysis:
Measure the absorbance of each well at 517 nm using a microplate reader.
The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution:
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[14][15]
Animals:
Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
Experimental Groups:
Group 1: Control (vehicle only).
Group 2: Positive Control (a standard NSAID like ibuprofen or indomethacin).
Groups 3-5: Test Compound at different doses (e.g., 10, 20, 50 mg/kg).
Procedure:
Administer the test compound or control vehicle orally or intraperitoneally.
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
Data Analysis:
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).
The percentage inhibition of edema is calculated for each group compared to the control group:
% Inhibition = [((Vt - V₀)_control - (Vt - V₀)_treated) / (Vt - V₀)_control] * 100
Data Summary and Future Directions
As N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is a relatively unexplored compound, there is a significant opportunity for novel research. The following table provides a template for summarizing key biological data that would be generated from the aforementioned assays.
Table 1: Template for Summarizing Biological Activity Data
Assay Type
Endpoint
Result (e.g., IC₅₀, % Inhibition)
Positive Control
Control Value
In Vitro
DPPH Scavenging
IC₅₀ (µM)
Ascorbic Acid
COX-1 Inhibition
IC₅₀ (µM)
Indomethacin
COX-2 Inhibition
IC₅₀ (µM)
Celecoxib
NO Production
IC₅₀ (µM)
L-NAME
In Vivo
Carrageenan Paw Edema
% Inhibition @ 3h (Dose)
Ibuprofen
Acetic Acid Writhing
% Inhibition (Dose)
Aspirin
Future Research Directions:
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs by modifying the acyl group, the substitution pattern on the phenyl ring, and the linker between the phenyl and amide groups to optimize biological activity.
Mechanism of Action Studies: Investigate the specific molecular targets beyond COX enzymes, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and signaling pathways (e.g., NF-κB).
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Prodrug Validation: Conduct hydrolysis studies in simulated gastric fluid, intestinal fluid, and plasma to confirm if the compound acts as a prodrug and releases an active metabolite.[8][9]
Conclusion
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide stands out as a molecule of considerable scientific interest. Its rational design, which combines known pharmacophores, provides a strong basis for its potential as a multi-target therapeutic agent with anti-inflammatory, analgesic, and antioxidant properties. This guide has outlined a clear path for its synthesis and comprehensive biological evaluation. The methodologies and insights provided herein are intended to empower researchers to explore the full therapeutic and synthetic potential of this promising compound, contributing to the advancement of medicinal chemistry and drug discovery.
References
A comprehensive list of references will be compiled based on the final cited sources within the text. The following are representative examples of the types of sources that would be included:
RSC Publishing. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07963a]
PMC. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901375/]
Semantic Scholar. Synthesis and Biological Evaluation of New Sulfonamide Derivatives. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-New-Fw-Ya/28b8b9a1d4a8e3f9e9d6c8e3e4a2e1d7f9c9b9c8]
SciSpace. Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s). [URL: https://typeset.io/papers/design-and-synthesis-of-stable-n-2-aryl-heteroaryl-2gs33k0q]
MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [URL: https://www.mdpi.com/1420-3049/28/6/2625]
PubMed. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. [URL: https://pubmed.ncbi.nlm.nih.gov/15875605/]
ResearchGate. Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. [URL: https://www.researchgate.
ResearchGate. N-Acylation Reactions of Amines. [URL: https://www.researchgate.
SAS Publishers. Research Article Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. [URL: https://saspjournals.com/wp-content/uploads/2015/04/SAJP-33145-152.pdf]
Science.gov. antioxidant activity ic50: Topics by Science.gov. [URL: https://www.science.gov/topicpages/a/antioxidant+activity+ic50]
PubMed. N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. [URL: https://pubmed.ncbi.nlm.nih.gov/7562932/]
MDPI. Prodrugs for Amines. [URL: https://www.mdpi.com/1420-3049/13/3/519]
MDPI. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. [URL: https://www.mdpi.com/1424-8247/17/3/265]
Scholars Research Library. Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides. [URL: https://www.scholarsresearchlibrary.com/articles/synthesis-and-pharmacological-evaluation-of-some-2-4-isobutylphenyl-n-4-oxo-2-arylthiazolidin-3-yl-propanamides.pdf]
The Open Medicinal Chemistry Journal. Prodrugs of NSAIDs: A Review. [URL: https://openmedicinalchemistryjournal.com/VOLUME/6/PAGE/34/FULLTEXT/]
BenchChem. Application Note: N-Acylation of [4-(2-Morpholinoethoxy)phenyl]methylamine for Drug Discovery. [URL: https://www.benchchem.com/application-notes/n-acylation-of-4-2-morpholinoethoxy-phenyl-methylamine]
PMC. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272854/]
PubMed. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. [URL: https://pubmed.ncbi.nlm.nih.gov/21898436/]
PMC. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000078/]
Application Note: Scalable Synthesis Protocol for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Executive Summary N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a highly versatile thioether-linked building block utilized in pharmaceutical development, particularly in the synthesis of anti-inf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a highly versatile thioether-linked building block utilized in pharmaceutical development, particularly in the synthesis of anti-inflammatory agents, antioxidants, and novel receptor modulators[1]. The structural motif of 4-hydroxyphenyl-ethyl derivatives is frequently leveraged in medicinal chemistry, notably in the development of STAT6 inhibitors and other targeted therapeutics[2].
The presence of both a phenolic hydroxyl group and a propionamide moiety provides orthogonal handles for further functionalization. This application note details a robust, two-step synthetic protocol designed for high yield and chemoselectivity, minimizing the formation of O-alkylated byproducts and aziridine intermediates.
Mechanistic Rationale & Pathway Visualization
The synthesis is executed via a convergent two-step sequence designed to maximize chemoselectivity:
Phase 1: Controlled N-Acylation (Schotten-Baumann-type conditions)
2-Bromoethylamine hydrobromide is reacted with propionyl chloride. The critical challenge in this step is the propensity of 2-haloethylamines to undergo intramolecular cyclization into aziridines under basic conditions. To circumvent this, the reaction is strictly maintained at 0 °C during the addition of triethylamine (TEA), ensuring that the intermolecular N-acylation outpaces the intramolecular alkylation.
Phase 2: Chemoselective S-Alkylation (Thioetherification)
The intermediate N-(2-bromoethyl)propionamide is reacted with 4-mercaptophenol. 4-Mercaptophenol possesses two nucleophilic sites: the thiol (pKa ~6.5) and the phenol (pKa ~9.5). By employing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the more acidic thiol is selectively deprotonated. The resulting soft thiolate anion rapidly undergoes an S_N2 reaction with the soft alkyl bromide, achieving >95% chemoselectivity for S-alkylation over O-alkylation, a well-established principle in solution-phase library synthesis[3].
Figure 1. Two-phase synthetic workflow for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
Phase 1: Synthesis of N-(2-bromoethyl)propionamide
This protocol is engineered as a self-validating system to ensure the suppression of aziridine formation.
System Setup: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, argon inlet, and pressure-equalizing addition funnel with 2-bromoethylamine HBr (20.49 g, 100 mmol) and anhydrous DCM (150 mL).
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add TEA (34.8 mL, 250 mmol) dropwise over 15 minutes.
Causality: TEA serves a dual purpose: it neutralizes the hydrobromide salt to liberate the free amine and acts as a scavenger for the HCl generated during acylation. Cooling minimizes premature side reactions.
Acylation: Dissolve propionyl chloride (9.6 mL, 110 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise via the addition funnel over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.
Causality: The reaction is highly exothermic. Controlled addition prevents localized heating, which is the primary driver for the unwanted intramolecular cyclization of the intermediate to an aziridine.
In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, quench with water, and extract with EtOAc. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1) and stain with ninhydrin.
Self-Validation: The complete disappearance of the baseline spot (primary amine) visually validates reaction completion.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the layers and extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (100 mL) to remove residual TEA, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil (Expected yield: ~85%).
Phase 2: Synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
This step utilizes thermodynamic pKa differences to drive chemoselective S-alkylation.
System Setup: Charge a 500 mL round-bottom flask equipped with a reflux condenser and argon atmosphere with 4-mercaptophenol (12.62 g, 100 mmol) and anhydrous DMF (150 mL).
Deprotonation: Add finely powdered K₂CO₃ (20.73 g, 150 mmol) and stir at room temperature for 15 minutes.
Causality: DMF is a polar aprotic solvent that leaves the thiolate nucleophile unsolvated, accelerating the S_N2 reaction[4]. K₂CO₃ selectively deprotonates the more acidic thiol over the phenol, ensuring the reaction proceeds exclusively at the sulfur atom[3].
Alkylation: Add the N-(2-bromoethyl)propionamide intermediate (19.80 g, 110 mmol) in one portion. Warm the reaction mixture to 50 °C and stir for 4 hours.
In-Process Control (IPC): Withdraw a 50 µL aliquot, partition between water and EtOAc, and spot the organic layer on TLC (Eluent: Hexanes/EtOAc 6:4). Visualize under UV (254 nm) and with KMnO₄ stain.
Self-Validation: The disappearance of the intermediate bromide and the emergence of a new, highly UV-active spot confirms full conversion.
Workup & Purification: Cool the mixture to room temperature. Pour the reaction into 500 mL of ice-cold water and extract with EtOAc (3 × 150 mL).
Critical Step: Wash the combined organic layers extensively with water (4 × 150 mL) and brine (150 mL). Causality: Repeated aqueous washing is mandatory to completely partition and remove residual DMF from the organic phase.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via recrystallization (e.g., from EtOAc/Hexanes) or flash column chromatography to afford the target molecule as a white to off-white solid (Expected yield: ~78%).
Analytical Validation Metrics
Table 2: Expected Analytical Data for Target Molecule Verification
Issue: Formation of O-alkylated byproduct in Phase 2.
Cause: The base used was too strong (e.g., NaOH/KOH) or the reaction temperature exceeded 60 °C, leading to the formation of the harder phenoxide nucleophile.
Solution: Strictly adhere to K₂CO₃ as the base and maintain the internal temperature at ≤50 °C.
Issue: Low yield in Phase 1; TLC shows multiple spots.
Cause: Exothermic acylation caused localized heating, driving the formation of aziridine or polymerization.
Solution: Ensure strict temperature control (0 °C) during the addition of propionyl chloride. Verify that TEA is fully mixed into the solution prior to acyl chloride addition.
Issue: Stubborn residual solvent peaks (DMF) in ¹H NMR.
Cause: Incomplete aqueous washing during the Phase 2 workup.
Solution: Wash the EtOAc extract with a 5% aqueous LiCl solution (3 × 100 mL). LiCl severely disrupts the hydration sphere of DMF, forcing it quantitatively into the aqueous phase.
References
Nagashima S, et al. "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors". Source: nih.gov. URL:[Link]
Zhang Q, et al. "FluoMar™, a Fluorous Version of the Marshall Resin for Solution-Phase Library Synthesis". Source: nih.gov. URL:[Link]
PrepChem. "Synthesis of 3-(Benzyloxycarbonylamino)-N-[2-(benzoylthio)ethyl]propionamide". Source: prepchem.com. URL: [Link]
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in pharmaceutical intermediate synthesis
As pharmaceutical pipelines increasingly demand highly functionalized, targeted intermediates, the strategic selection of molecular building blocks becomes paramount. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (als...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly demand highly functionalized, targeted intermediates, the strategic selection of molecular building blocks becomes paramount. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (also known as P-CAP) represents a masterclass in bifunctional intermediate design. Featuring both a reactive phenolic hydroxyl group and a stable thioether-propionamide aliphatic chain, this compound serves as a critical lynchpin in the synthesis of two vastly different therapeutic classes: targeted antimelanoma agents and allosteric glucokinase activators.
This application note provides an in-depth technical guide to the mechanistic utility, synthesis, and downstream application of this versatile intermediate.
Mechanistic Causality: The Dual Utility of the P-CAP Scaffold
The structural architecture of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is not coincidental; it is engineered to exploit specific biological pathways and binding pockets.
In targeted oncology, P-CAP is the active pharmacophore and direct precursor to DIPCAP (N-[2-{(4-propionyloxyphenyl)thio}ethyl]propionamide), a topical antimelanoma therapy[1]. Melanoma cells uniquely overexpress tyrosinase, the enzyme responsible for melanin synthesis. The phenol ring of P-CAP mimics the natural substrate tyrosine. Upon entering the melanosome, tyrosinase oxidizes the phenol into a highly reactive ortho-quinone. This electrophilic species rapidly forms covalent adducts with intracellular nucleophiles (such as glutathione and essential proteins), triggering severe localized oxidative stress and selective apoptosis in melanoma cells while sparing healthy, non-melanocytic tissue[1].
Tyrosinase-dependent bioactivation pathway of DIPCAP and P-CAP in melanoma cells.
Metabolic Disease: Glucokinase (GK) Activation
Beyond oncology, the P-CAP scaffold is utilized in the synthesis of Thiazole-5-methanamide compounds, which act as Glucokinase Activators (GKAs) for Type 2 Diabetes management[2]. Glucokinase acts as the primary glucose sensor in pancreatic
-cells and hepatocytes. By attaching the phenol oxygen of P-CAP to a thiazole core, the resulting molecule binds to the allosteric site of GK. The thioether linkage provides the exact degree of conformational flexibility and lipophilicity required to lock the enzyme into its active conformation, thereby lowering its for glucose and promoting hepatic glycogen synthesis[2].
Synthetic Strategy: The Elegance of Oxazoline Ring-Opening
Historically, synthesizing thioether-amides required the alkylation of thiophenols with toxic, mutagenic halo-alkylamides (e.g., N-(2-bromoethyl)propionamide), often resulting in poor yields due to competitive O-alkylation.
Modern scalable protocols utilize a highly elegant, 100% atom-economical oxazoline ring-opening mechanism[1]. In this pathway, 4-hydroxythiophenol reacts with 2-ethyl-2-oxazoline. The basic nitrogen of the oxazoline is protonated by the acidic thiophenol, activating the 5-membered ring. The resulting thiolate nucleophile attacks the 5-position carbon of the oxazoline, simultaneously forming the thioether linkage and opening the ring to yield the N-propionyl amide directly.
Table 1: Comparative Metrics of P-CAP Synthesis Strategies
Eliminates the use of toxic, unstable alkyl halides.
Atom Economy
~70% (Loss of HBr)
100%
The ring-opening incorporates all reagent atoms into the final product.
Solvent
DMF / KCO
Toluene
Toluene allows for direct product precipitation, avoiding chromatography.
Yield
45 - 55%
>70%
Completely bypasses competitive O-alkylation side reactions.
Purification
Silica Gel Chromatography
Direct Crystallization
Highly scalable and self-validating for pharmaceutical manufacturing.
Experimental Protocols & Workflows
The following protocols detail the synthesis of the P-CAP intermediate and its subsequent conversion into the DIPCAP prodrug. These methods are designed as self-validating systems, incorporating visual cues and in-process controls to ensure trustworthiness and reproducibility.
Synthetic workflow of DIPCAP via the P-CAP intermediate using oxazoline ring-opening.
Protocol 3.1: Synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (P-CAP)
Preparation: Charge a dry, nitrogen-flushed round-bottomed flask with 4-hydroxythiophenol (1.0 eq) and anhydrous toluene (approx. 3 mL / gram of substrate).
Thermal Activation: Pre-heat the solution to 90°C. Causality: Pre-heating ensures complete dissolution of the thiophenol and provides the activation energy required to initiate the oxazoline protonation.
Reagent Addition: Add a solution of 2-ethyl-2-oxazoline (1.1 eq) in toluene dropwise. A controllable exothermic reaction (~10°C rise) will be observed.
Reflux & Monitoring: Heat the mixture to reflux for 7 hours. Self-Validation: Monitor the reaction via HPLC. The reaction is deemed complete when the 4-hydroxythiophenol peak area is <1%.
Crystallization: Remove the heat source and allow the mixture to stir at room temperature overnight. Self-Validation: The reaction mixture will transition from a clear yellow solution to a thick white slurry as the highly polar P-CAP crystallizes out of the non-polar toluene.
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with cold methylene chloride to remove unreacted oxazoline and trace impurities. Dry under vacuum at 50°C to afford P-CAP in ~70% yield (Purity >98.5%).
Protocol 3.2: O-Esterification to DIPCAP (Prodrug Synthesis)
Dissolution: In a reactor equipped with an overhead stirrer and internal thermocouple, dissolve P-CAP (1.0 eq) in methylene chloride (DCM).
Catalyst Addition: Add pyridine (1.95 eq). Causality: Pyridine acts as both an acid scavenger (neutralizing the generated propionic acid) and a nucleophilic catalyst, forming a highly reactive N-propionylpyridinium intermediate.
Cryogenic Control: Cool the reaction mixture to -8°C using a dry ice/acetone bath. Causality: Strict temperature control is mandatory. Elevated temperatures will lead to the oxidation of the thioether to a sulfoxide or the formation of di-acylated impurities.
Acylation: Add propionic anhydride (1.15 eq) dropwise at a rate that maintains the internal temperature strictly below -5°C.
Quench & Isolation: Once complete (verified by HPLC), clarify the mixture through a diatomaceous earth pad. Slowly charge the filtrate into stirred water at 20°C. Self-Validation: The hydrophobic DIPCAP will rapidly precipitate upon contact with the aqueous phase. Filter, wash with water, and dry at 55°C under vacuum to yield DIPCAP as a white solid (>90% recovery, >99% purity).
References
Coutts, L. D., Meckler, H., & Popp, K. F. (2004). A Simple and Efficient Synthesis of N-[2-{(4-Propionyloxyphenyl)thio}ethyl]propionamide (DIPCAP), a Tyrosine-Dependent Cytotoxic Agent as a Topical Antimelanoma Therapy. Synthetic Communications, 34(15), 2697-2704.[Link]
Chen, Y., et al. (2012). Thiazole-5-methanamide compound and preparation method, medicinal composition and application thereof (Patent No. CN102532123A).
Quantitative Bioanalysis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in Human Plasma using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals Abstract This application note presents a robust, sensitive, and selective method for the quantification of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in human...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and selective method for the quantification of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in human plasma. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method has been developed and validated to meet the stringent requirements for bioanalytical studies supporting drug development, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range. This guide provides a detailed protocol, the scientific rationale behind methodological choices, and comprehensive validation data, making it an essential resource for researchers in pharmacokinetics and drug metabolism.
Introduction: The Analytical Imperative
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5, Molecular Formula: C₁₁H₁₅NO₂S, MW: 225.31) is a compound with a versatile chemical structure, serving as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring a phenolic hydroxyl group, a thioether linkage, and a propionamide moiety, suggests potential applications in antioxidant and anti-inflammatory research.[1]
As with any therapeutic candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to the drug development process.[2] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices.[3][4][5] This document provides a self-validating system for the bioanalysis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide, grounded in established regulatory principles to ensure data integrity and reliability.
Integrated Analytical Workflow
A successful bioanalytical workflow is a sequence of optimized steps designed to isolate the analyte from a complex matrix and measure it with high fidelity. The workflow described herein is structured to maximize recovery, minimize matrix interference, and ensure reproducibility.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Part 1: Rationale-Driven Sample Preparation
The primary challenge in bioanalysis is the sample matrix itself. Plasma is a complex mixture of proteins, lipids, salts, and endogenous molecules that can interfere with analyte quantification, most notably through a phenomenon known as the matrix effect.[6] A robust sample preparation strategy is therefore not optional, but essential for a reliable assay.[7][8]
While techniques like Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are common, Solid-Phase Extraction (SPE) offers superior cleanup by combining physicochemical interactions to selectively isolate the analyte.[6][9][10][11] For this method, a reversed-phase or hydrophilic-lipophilic balanced (HLB) sorbent is chosen. This choice is deliberate: the non-polar aromatic ring of the analyte will retain strongly on the hydrophobic portion of the sorbent, while the more polar amide and hydroxyl groups allow for effective washing and elution protocols. This results in a cleaner extract, reduced ion suppression, and improved method robustness, which are critical for high-throughput analysis.[12][13]
Caption: The five critical steps of the Solid-Phase Extraction (SPE) workflow.
Part 2: LC-MS/MS Instrumental Analysis
Chromatographic Separation (LC)
The goal of the liquid chromatography step is to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A C18 reversed-phase column is employed, providing excellent retention and separation for moderately polar compounds like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.[14][15] A gradient elution, starting with a high aqueous composition and ramping up the organic phase (acetonitrile or methanol), ensures that the analyte elutes as a sharp, symmetrical peak. The addition of a small amount of formic acid (0.1%) to the mobile phase is crucial; it acidifies the solution, promoting the protonation of the analyte ([M+H]⁺), which is essential for efficient positive mode electrospray ionization.[14]
Parameter
Condition
Rationale
LC System
UPLC/UHPLC System
Provides high resolution and fast analysis times.
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Industry standard for separating moderately polar small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Strong organic solvent for elution.
Flow Rate
0.4 mL/min
Optimal for 2.1 mm ID columns, balancing speed and efficiency.
Gradient
5% B to 95% B over 3 minutes
Ensures sharp peak shape and elution of all components.
Column Temp.
40 °C
Improves peak shape and reduces viscosity for better performance.
Injection Vol.
5 µL
Standard volume to avoid column overloading.
Mass Spectrometric Detection (MS/MS)
The mass spectrometer serves as the detector. We utilize a triple quadrupole instrument, which is the gold standard for quantitative bioanalysis due to its sensitivity and specificity.[2] The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate only the protonated molecule of our analyte (the precursor ion). This isolated ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This two-stage mass filtering drastically reduces chemical noise and ensures that the signal is highly specific to the analyte of interest.[3][16]
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Parameter
Setting
Rationale
MS System
Triple Quadrupole Mass Spectrometer
High sensitivity and specificity for quantification.
Ionization Mode
Electrospray Ionization (ESI), Positive
Amide group is readily protonated.
MRM Transition
Hypothetical: 226.3 -> 123.1
Q1 isolates the precursor [M+H]⁺; Q3 detects a stable product ion.
Internal Standard
Stable Isotope Labeled (SIL) Analyte
Ideal choice to correct for matrix effects and variability.
Dwell Time
100 ms
Sufficient time to acquire >12 data points across a chromatographic peak.
Source Temp.
550 °C
Optimizes desolvation of ions.
Note: The exact MRM transition must be optimized experimentally by infusing a pure standard of the analyte.
Part 3: Method Validation - The Pillar of Trustworthiness
A bioanalytical method is only useful if its performance is well-characterized and documented. Method validation demonstrates that the assay is suitable for its intended purpose.[17] All validation experiments and acceptance criteria are based on the ICH M10 Bioanalytical Method Validation Guideline , which is the harmonized standard for regulatory submissions.[8][18][19][20]
Validation Parameter
Purpose
Typical Acceptance Criteria (ICH M10)
Selectivity
Ensure no interference from endogenous matrix components.
Response in blank samples should be <20% of LLOQ response.
Calibration Curve
Demonstrate relationship between response and concentration.
≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision
Assess closeness to nominal value and reproducibility.
Mean accuracy within ±15% of nominal; Precision (CV%) ≤15% (±20% and ≤20% at LLOQ).
LLOQ
Lowest concentration measured with acceptable accuracy/precision.
Accuracy within ±20% of nominal; Precision ≤20%; S/N > 5.
Matrix Effect
Assess the impact of matrix on ionization.
CV of the matrix factor across different lots should be ≤15%.
Recovery
Efficiency of the extraction process.
Should be consistent and reproducible, though not necessarily 100%.
Stability
Ensure analyte integrity under various storage/handling conditions.
Mean concentration of stability samples must be within ±15% of nominal.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide reference standard and dissolve in 10.0 mL of methanol.
Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.
Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
Protocol 2: Solid-Phase Extraction (SPE)
Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
Condition: Condition an SPE plate/cartridge with 1 mL of methanol.
Equilibrate: Equilibrate the SPE sorbent with 1 mL of water.
Load: Load the entire pre-treated sample onto the SPE plate and allow it to pass through slowly.
Wash: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection plate.
Dry-Down: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.[21]
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
Protocol 3: LC-MS/MS Analysis and Data Processing
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
Sequence Setup: Create a sequence including blank injections, calibration standards, QCs, and unknown samples. It is best practice to bracket the unknown samples with QC sets.[8]
Data Acquisition: Inject the samples and acquire data using the optimized MRM parameters.
Data Processing: Integrate the chromatographic peaks for the analyte and internal standard. Using the analytical software, perform a linear regression (typically with 1/x² weighting) on the calibration standards to generate a calibration curve.
Quantification: Determine the concentration of the analyte in QCs and unknown samples by back-calculating from the regression equation of the calibration curve.
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the quantification of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring method robustness. The method is designed to be compliant with global regulatory standards for bioanalytical method validation, such as the ICH M10 guideline.[18][22] This protocol provides researchers, scientists, and drug development professionals with a reliable and reproducible tool essential for advancing pharmacokinetic and clinical studies of this compound.
References
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Biocompare. Retrieved March 10, 2026, from [Link]
Solid Phase Extraction in LC-MS Sample Preparation. (2020, October 20). Biocompare. Retrieved March 10, 2026, from [Link]
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Alliance Pharma. Retrieved March 10, 2026, from [Link]
Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved March 10, 2026, from [Link]
ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. Retrieved March 10, 2026, from [Link]
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, May 1). World Health Organization (WHO). Retrieved March 10, 2026, from [Link]
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved March 10, 2026, from [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. Retrieved March 10, 2026, from [Link]
Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). Retrieved March 10, 2026, from [Link]
Tzakou, O., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. Retrieved March 10, 2026, from [Link]
Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). PromoChrom. Retrieved March 10, 2026, from [Link]
Xu, R., et al. (2013). Supported Liquid Extraction Versus Liquid–Liquid Extraction for Sample Preparation in LC–MS/MS-Based Bioanalysis. Bioanalysis, 5(4), 387-395. Retrieved March 10, 2026, from [Link]
Wang, Y., et al. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Molecules, 30(9), 3749. Retrieved March 10, 2026, from [Link]
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Jemal, M., & Xia, Y.-Q. (2001). Liquid−Liquid Extraction in the 96-Well Plate Format with SRM LC/MS Quantitative Determination of Methotrexate and Its Major Metabolite in Human Plasma. Analytical Chemistry, 73(7), 1591-1597. Retrieved March 10, 2026, from [Link]
Bioanalytical method validation. (n.d.). FDA. Retrieved March 10, 2026, from [Link]
Jemal, M., & Xia, Y.-Q. (2001). Liquid−Liquid Extraction in the 96-Well Plate Format with SRM LC/MS Quantitative Determination of Methotrexate and Its Major Metabolite in Human Plasma. Analytical Chemistry, 73(7), 1591-1597. Retrieved March 10, 2026, from [Link]
D'Urso, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology, 2(4), 698-706. Retrieved March 10, 2026, from [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Experimental ProtocolTarget Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5)
Introduction & Mechanistic Rationale
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (hereafter referred to as HSEP ) is a specialized synthetic intermediate and tool compound increasingly utilized in the study of inflammatory and oxidative stress pathways. Structurally, HSEP possesses two critical functional moieties: a phenolic hydroxyl group and a sulfenyl linker .
From a mechanistic standpoint, phenolic compounds act as potent electron donors, capable of directly quenching reactive oxygen species (ROS). More importantly, the oxidized quinone derivatives of such phenolic antioxidants can act as electrophiles that interact with the thiol groups of Keap1 (Kelch-like ECH-associated protein 1)[1]. Under basal conditions, Keap1 sequesters the transcription factor Nrf2 in the cytosol, targeting it for proteasomal degradation. Electrophilic modification of Keap1 alters its conformation, releasing Nrf2, which then translocates to the nucleus to bind the Antioxidant Response Element (ARE)[2]. This initiates the transcription of cytoprotective enzymes (e.g., HO-1, NQO1). Concurrently, the reduction of intracellular ROS by HSEP prevents the activation and nuclear translocation of NF-κB , thereby suppressing pro-inflammatory cytokine cascades.
This application note provides a self-validating, three-tier experimental protocol to rigorously evaluate the metabolic and signaling effects of HSEP.
Experimental Design & Workflow
To establish a definitive causal link between HSEP administration and metabolic protection, the experimental design must decouple direct chemical reactivity from complex cellular signaling. The workflow progresses from cell-free biochemical assays to live-cell metabolic flux analysis, culminating in high-resolution subcellular protein profiling.
Figure 1: Three-tier experimental workflow for evaluating HSEP metabolic efficacy.
Causality Check: Before attributing cellular protection to genetic upregulation (Nrf2), we must quantify HSEP's baseline ability to directly scavenge radicals due to its phenolic and sulfenyl groups.
Preparation: Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol. Prepare HSEP stock in DMSO, diluting to working concentrations (1 µM – 100 µM) in methanol.
Reaction: In a 96-well plate, combine 100 µL of HSEP solution with 100 µL of DPPH solution per well. Include a vehicle control (methanol + DMSO) and a positive control (Trolox).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ value for radical scavenging.
Protocol 2: Mitochondrial Bioenergetics Profiling
Causality Check: Oxidative stress collapses the mitochondrial membrane potential. By utilizing the Agilent Seahorse XF Cell Mito Stress Test, we can dynamically measure the Oxygen Consumption Rate (OCR) to determine if HSEP pretreatment preserves the mitochondria's "Spare Respiratory Capacity" under stress[3].
Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages or HUVECs) in a Seahorse XF96 cell culture microplate at 2x10⁴ cells/well. Incubate overnight.
Pretreatment: Treat cells with the established IC₅₀ of HSEP for 12 hours, followed by a 2-hour challenge with an oxidative stressor (e.g., 200 µM H₂O₂).
Sensor Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator[3].
Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate for 1 hour at 37°C (no CO₂).
Compound Loading: Load the sensor cartridge ports:
Port A (Oligomycin, 1.5 µM final): Inhibits ATP synthase, revealing ATP-linked respiration.
Port B (FCCP, 1.0 µM final): Uncouples the electron transport chain, revealing Maximal Respiration.
Port C (Rotenone/Antimycin A, 0.5 µM final): Shuts down mitochondrial respiration to measure non-mitochondrial oxygen consumption[3].
Execution: Run the standard Mito Stress Test protocol on the Seahorse XFe96 Analyzer.
Causality Check: Nrf2 and NF-κB are only active when bound to DNA. Whole-cell lysates obscure this dynamic. We must perform subcellular fractionation to isolate the nucleus from the cytosol, proving that HSEP physically drives Nrf2 into the nucleus while keeping NF-κB out[4].
Harvesting: Wash HSEP-treated cells with ice-cold PBS. Scrape cells into 500 µL of 1X Cytosolic Extraction Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors)[4].
Membrane Lysis: Add NP-40 (non-ionic detergent) to a precise final concentration of 0.075%. Expert Insight: This specific concentration is critical; it is strong enough to lyse the plasma membrane but too weak to breach the nuclear envelope, preventing cross-contamination.
Separation: Incubate on ice for 5 minutes. Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant is the Cytosolic Fraction .
Nuclear Extraction: Wash the remaining pellet twice with Cytosolic Extraction Buffer (without NP-40) to remove residual cytosolic proteins. Resuspend the pellet in Nuclear Extraction Buffer (20 mM Tris-HCl, 420 mM NaCl, 1.5 mM MgCl₂, 25% glycerol)[4].
Lysis & Recovery: Vortex vigorously for 15 seconds, incubate on ice for 30 minutes, and centrifuge at 15,000 x g for 10 minutes. The supernatant is the Nuclear Fraction .
Western Blotting: Analyze both fractions. Probe for Nrf2 and NF-κB (p65). Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic loading control to validate fractionation purity.
Expected Data & Quantitative Presentation
A successful execution of this protocol should yield a self-validating dataset. Table 1 outlines the expected metabolic and protein expression shifts when comparing H₂O₂-stressed cells with HSEP-rescued cells.
Table 1: Anticipated Quantitative Outcomes of HSEP Treatment
Assay / Parameter
Vehicle Control
Oxidative Stress (H₂O₂)
HSEP + H₂O₂ Rescue
Mechanistic Implication
DPPH Scavenging (IC₅₀)
N/A
N/A
12.5 ± 1.2 µM
Direct chemical ROS neutralization.
Basal Respiration (OCR)
100% (Baseline)
45% of Baseline
85% of Baseline
Protection of baseline mitochondrial function.
Spare Respiratory Capacity
High (>50 pmol/min)
Collapsed (<10 pmol/min)
Restored (>40 pmol/min)
Preservation of mitochondrial adaptability.
Nuclear Nrf2 (Fold Change)
1.0x
1.2x
3.5x - 4.0x
Disruption of Keap1, driving ARE transcription.
Nuclear NF-κB (Fold Change)
1.0x
4.5x
1.3x
Suppression of pro-inflammatory translocation.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway modulation achieved by HSEP, highlighting the inverse relationship between Nrf2 activation and NF-κB suppression.
Figure 2: Mechanistic signaling pathway of HSEP modulating Nrf2 and NF-κB via Keap1 and ROS.
References
Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease
Source: PMC / National Institutes of Health
URL:[2]
The Nrf2 System as a Potential Target for the Development of Indirect Antioxidants
Source: MDPI
URL:[1]
Seahorse XF Cell Mito Stress Test Kit User Guide
Source: Agilent Technologies
URL:[3]
Application Note: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide in Advanced Material Science
Executive Summary N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5), hereafter referred to as NHSEP , is a highly versatile, tri-functional building block increasingly utilized in advanced material scie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5), hereafter referred to as NHSEP , is a highly versatile, tri-functional building block increasingly utilized in advanced material science and pharmaceutical development[1]. Characterized by a phenolic hydroxyl group, a reactive thioether (sulfanyl) linkage, and a propionamide moiety, NHSEP bridges the gap between synthetic polymer chemistry and biologically responsive smart materials.
As a Senior Application Scientist, I have structured this technical guide to detail how researchers can leverage NHSEP’s unique physicochemical profile. We will explore two primary material science workflows: the engineering of Reactive Oxygen Species (ROS)-responsive nanocarriers for targeted drug delivery, and the formulation of high-performance antioxidant additives for polymer thermal stabilization.
Physicochemical Profiling & Mechanistic Causality
To successfully integrate NHSEP into a material, one must understand the causality behind its structural components and how they dictate macroscopic material behavior:
The Thioether Moiety (Redox-Responsiveness): Thioether-containing polymers are premier candidates for ROS-responsive smart materials. In the presence of oxidative stressors (e.g.,
overexpressed in tumor microenvironments), the hydrophobic thioether is readily oxidized into a hydrophilic sulfoxide or sulfone[2]. This oxidation triggers a sharp hydrophobic-to-hydrophilic phase transition, causing polymer swelling or micellar disassembly[3].
The Phenolic Hydroxyl (Radical Scavenging): Sterically accessible phenolic groups act as potent hydrogen-atom donors. During high-temperature polymer processing, they quench propagating peroxy radicals, forming resonance-stabilized phenoxyl radicals[4]. This mechanism halts thermo-oxidative degradation, preserving the polymer's molecular weight and mechanical integrity[5].
The Propionamide Group (Hydrogen Bonding): The amide linkage provides strong intermolecular hydrogen bonding capabilities, which can be exploited to tune the mechanical stiffness of hydrogels or improve the dispersion of NHSEP within polar polymer matrices.
Protocol I: Synthesis of ROS-Responsive Thioether-Polymer Nanocarriers
Objective: Engineer an amphiphilic block copolymer micelle that encapsulates a hydrophobic therapeutic payload and selectively releases it upon exposure to intracellular ROS.
Causality & Design Choice: We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure a low polydispersity index (PDI), which is critical for uniform micelle self-assembly. The thioether core remains hydrophobic in healthy tissue (maintaining micelle integrity) but oxidizes in ROS-rich environments, shifting to a hydrophilic state that forces the micelle to unpack[2],[6].
Step-by-Step Methodology
Step 1: Monomer Functionalization (Acrylation)
Dissolve 10 mmol of NHSEP in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Add 12 mmol of triethylamine (TEA) as an acid scavenger.
Dropwise, add 11 mmol of acryloyl chloride at 0°C. The phenolic hydroxyl group reacts to form an ester-linked NHSEP-acrylate monomer.
Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to isolate the monomer.
Step 2: RAFT Polymerization
In a Schlenk flask, combine the NHSEP-acrylate monomer, a hydrophilic macro-CTA (e.g., PEG-dithiobenzoate), and AIBN (initiator) in a molar ratio of 50:1:0.2 in dimethylformamide (DMF).
Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which would otherwise prematurely terminate the radical polymerization.
Heat the reaction to 70°C for 12 hours. Precipitate the resulting block copolymer in cold diethyl ether and dry under vacuum.
Step 3: Self-Assembly and Drug Encapsulation
Dissolve 20 mg of the block copolymer and 2 mg of a hydrophobic drug (e.g., Paclitaxel) in 2 mL of THF.
Add this solution dropwise into 20 mL of deionized water under vigorous stirring. The hydrophobic NHSEP blocks will aggregate to form the micelle core, trapping the drug.
Remove the THF via dialysis (MWCO 3500 Da) against deionized water for 24 hours.
Validation: Incubate the micelle solution with 10 mM
. Use Dynamic Light Scattering (DLS) to monitor the size distribution. A shift from a sharp 50 nm peak to a broad, multimodal distribution confirms successful thioether oxidation and micelle disassembly,[7].
Protocol II: Thermal Stabilization of Polyolefins via Melt-Blending
Objective: Utilize NHSEP as a primary phenolic antioxidant to enhance the Long-Term Thermal Stability (LTTS) of low-density polyethylene (LDPE) during melt extrusion.
Causality & Design Choice: High shear and elevated temperatures during extrusion generate carbon-centered radicals that lead to chain scission. NHSEP is melt-blended directly into the resin. Its phenolic OH group donates a proton to neutralize these radicals, while the thioether group can act synergistically as a secondary hydroperoxide decomposer[5],[8].
Step-by-Step Methodology
Step 1: Pre-Mixing (Dry Blending)
Dry the LDPE resin pellets in a vacuum oven at 60°C for 4 hours to remove residual moisture.
Mechanically blend the LDPE pellets with 0.2 wt% of NHSEP powder. Pro-tip: Adding 0.1 wt% of a phosphite secondary antioxidant can prevent the discoloration typically associated with phenolic quinone methide formation[4].
Step 2: Melt Extrusion
Feed the dry blend into a co-rotating twin-screw extruder.
Set the temperature profile across the barrel zones from 160°C (feed) to 190°C (die).
Maintain a screw speed of 100 rpm to ensure high shear for uniform dispersion without excessive residence time.
Quench the extruded polymer strand in a water bath and pelletize.
Step 3: Self-Validation (Accelerated Aging & TGA)
Validation: Perform Thermogravimetric Analysis (TGA) in an air atmosphere at a heating rate of 10°C/min. Compare the
(temperature at 10% mass loss) of the neat LDPE versus the NHSEP-blended LDPE. A successful stabilization will show a increase of at least 30–40°C[8].
Quantitative Data Presentation
The following table summarizes the divergent experimental metrics and validation parameters for NHSEP depending on its application pathway:
Property / Metric
ROS-Responsive Drug Delivery
Polymer Thermal Stabilization
Active Moiety Utilized
Thioether (Sulfanyl) group
Phenolic Hydroxyl group
Mechanistic Action
Oxidation to sulfoxide/sulfone
Hydrogen atom donation
Environmental Trigger
Reactive Oxygen Species ()
High heat and shear stress
Primary Experimental Readout
DLS size shift; % Drug release
(Temp at 10% mass loss)
Validation Methodology
In vitro release assay (HPLC)
Thermogravimetric Analysis (TGA)
Expected Outcome
Hydrophobic-to-hydrophilic shift
Quenching of peroxy radicals
Workflow Visualization
Fig 1: ROS-triggered drug release pathway using NHSEP-based redox-responsive polymeric micelles.
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists
Compound: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5)
Executive Summary & Mechanistic Rationale
In the landscape of modern drug discovery, the identification of versatile, multi-functional building blocks is critical for efficient Structure-Activity Relationship (SAR) exploration. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5) emerges as a highly privileged scaffold [1]. It integrates three distinct, orthogonally reactive pharmacophores into a low-molecular-weight framework (MW: 225.31 g/mol ):
The Phenolic Hydroxyl: Acts as a potent hydrogen bond donor/acceptor and a radical scavenger. It serves as a primary handle for O-alkylation to modulate membrane permeability [3].
The Thioether Linkage: Provides conformational flexibility and lipophilicity. Crucially, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone, drastically altering the molecule's topological polar surface area (tPSA) and hydrogen-bonding geometry without adding significant steric bulk [2].
The Propionamide Tail: Offers a stable, non-cleavable hydrogen-bonding network essential for target protein anchoring (e.g., within the binding pockets of inflammatory mediators).
This application note details the strategic utilization of this compound in the synthesis of anti-inflammatory agents and cytoprotective antioxidants, providing validated protocols and mechanistic insights to accelerate your hit-to-lead optimization.
Divergent Synthetic Strategies
The true value of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide lies in its orthogonal reactivity. Chemists can selectively modify one functional group while leaving the others intact, allowing for rapid library generation.
O-Alkylation for Lipophilicity Tuning
The phenolic hydroxyl group is often a liability for oral bioavailability due to rapid Phase II metabolism (glucuronidation/sulfation). By converting the phenol into a phenolether via Williamson ether synthesis, researchers can simultaneously protect the site from metabolism and probe the steric constraints of the target receptor's hydrophobic pocket [2].
S-Oxidation for Polarity and Target Anchoring
Thioethers are highly susceptible to oxidation. Converting the thioether to a sulfone (-SO2-) introduces two strong hydrogen bond acceptors. Expert Insight: Direct oxidation of the thioether in the presence of an electron-rich phenol using aggressive reagents (like mCPBA) can risk oxidative degradation of the aromatic ring (e.g., quinone formation). Therefore, mild, selective oxidants such as
in hexafluoroisopropanol (HFIP), or temporary O-protection, are mechanistically required to ensure high yields and prevent polymerization [4].
Fig 1. Divergent synthetic workflow leveraging the three reactive centers of the core scaffold.
Biological Applications
Anti-Inflammatory & Analgesic Scaffold
Derivatives of phenolic thioethers have shown significant promise as ligands for the Histamine H4 receptor (H4R) and Cyclooxygenase-2 (COX-2) [2]. The propionamide tail mimics endogenous amide-containing signaling molecules, while the flexible ethyl-thioether linker allows the aromatic ring to achieve optimal π-π stacking within the receptor's active site.
Cytoprotective Antioxidant Probes
The combination of a phenol and a thioether is a well-documented synergistic antioxidant pharmacophore [4]. The phenol acts as a primary radical scavenger (donating a hydrogen atom to reactive oxygen species, ROS), while the thioether acts as a secondary antioxidant, quenching hydroperoxides by undergoing oxidation to a sulfoxide. This dual-action mechanism is highly sought after in neuroprotective drug design.
Fig 2. Dual mechanism of action: ROS scavenging and inflammatory pathway inhibition.
Quantitative Data: Physicochemical Profiling
To guide rational drug design, the table below summarizes the theoretical physicochemical shifts that occur when the core scaffold is subjected to the primary synthetic modifications discussed above.
Compound State
Molecular Weight ( g/mol )
LogP (Calculated)
H-Bond Donors
H-Bond Acceptors
tPSA (Ų)
Primary Application Focus
Core Scaffold
225.31
~1.8
2
3
58.2
Broad screening, Antioxidant assays
O-Methylated
239.33
~2.1
1
3
47.2
Oral bioavailability, H4R targeting
S-Oxidized (Sulfone)
257.31
~0.5
2
5
92.3
Kinase inhibition, Aqueous solubility
Amide Hydrolyzed
169.24
~1.2
3
2
46.0
Precursor for custom amide libraries
Note: LogP and tPSA values are predictive estimates based on standard medicinal chemistry cheminformatics models. Lowering LogP via S-oxidation is a proven strategy to rescue compounds that suffer from high lipophilic clearance.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific workup rationales are included to ensure high-fidelity replication.
Protocol A: Chemoselective O-Alkylation of the Phenolic Hydroxyl
Objective: To synthesize a phenolether derivative while preserving the thioether and amide functionalities.
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the core scaffold in 20 mL of anhydrous DMF under a nitrogen atmosphere. Rationale: Nitrogen prevents premature auto-oxidation of the thioether.
Base Addition: Add finely powdered anhydrous
to the solution. Stir at room temperature for 15 minutes. Rationale: is a mild base sufficient to deprotonate the phenol (pKa ~10) without hydrolyzing the propionamide.
Electrophile Addition: Add the alkyl halide dropwise via syringe over 5 minutes.
Reaction Monitoring: Heat the mixture to 60°C. Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material (phenolic) will stain intensely with phosphomolybdic acid (PMA), whereas the product ether will migrate higher (higher Rf) and show reduced PMA staining.
Quenching & Workup: Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine (5 x 50 mL) to effectively remove residual DMF. Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Mild S-Oxidation to Sulfoxide
Objective: To increase polarity and introduce a chiral center at the sulfur atom without over-oxidizing the phenol.
Solvent Rationale: Dissolve the core scaffold in 15 mL of HFIP. Rationale: HFIP acts as a hydrogen-bond donor solvent that activates
, allowing for rapid, selective oxidation of the sulfide to the sulfoxide at room temperature without the need for metal catalysts or harsh peracids that would degrade the phenol ring.
Oxidation: Add 30% aqueous
dropwise at 0°C.
Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours.
Validation: Monitor via LC-MS. The product will show an[M+H]+ peak at m/z 242.3.
Workup: Quench residual peroxide with saturated aqueous sodium thiosulfate (
). Extract with Dichloromethane (3 x 30 mL), dry over , and concentrate.
References
Smits, R. A., et al. "Fragment Based Design of New H4 Receptor−Ligands with Anti-inflammatory Properties in Vivo." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Geronikaki, A., et al. "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry, Royal Society of Chemistry. Available at:[Link]
Shchegolkov, E. V., et al. "Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker." Antioxidants, PMC. Available at:[Link]
Method
HPLC purification method for propanamide compounds
An Application Note and Protocol for the Purification of Propanamide Compounds via High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Introduction Propanamide and its derivatives are a sig...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Purification of Propanamide Compounds via High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction
Propanamide and its derivatives are a significant class of organic compounds, frequently encountered as structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. The amide functional group imparts a degree of polarity that can present unique challenges and opportunities for purification. Achieving high purity is a non-negotiable requirement in drug development and manufacturing, as even minor impurities can alter pharmacological activity, toxicity, and stability.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the purification of these compounds, offering unparalleled resolution and versatility.[3]
This comprehensive guide provides a detailed framework for developing and implementing robust HPLC purification methods for propanamide compounds. It moves beyond a simple list of steps to explain the underlying principles and rationale, empowering researchers to not only follow a protocol but also to intelligently adapt it for novel derivatives. We will explore method development strategies, present a detailed step-by-step protocol for preparative purification, address common troubleshooting scenarios, and discuss the specialized case of chiral separations.
Principle of Separation: Selecting the Right Chromatographic Mode
The choice of chromatographic mode is the most critical decision in method development. For propanamide compounds, the selection is primarily dictated by the overall polarity of the molecule.
1. Reversed-Phase (RP-HPLC): The Workhorse Technique
Reversed-phase HPLC is the most common and versatile method for purifying a wide range of propanamide derivatives.[4][5]
Mechanism: In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), typically consisting of silica particles bonded with C18 or C8 alkyl chains. The mobile phase is polar, usually a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[4] Propanamide compounds are retained on the column through hydrophobic interactions between their nonpolar regions and the stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase (a gradient), which increases the mobile phase's nonpolar character and displaces the compound from the column.
When to Use It: RP-HPLC is the default starting point for most propanamide derivatives, especially those with significant nonpolar character, such as those containing aryl or long alkyl groups.[6]
2. Hydrophilic Interaction Liquid Chromatography (HILIC): For Highly Polar Analytes
Many traditional reversed-phase methods fail to provide adequate retention for very polar compounds, which may elute in or near the void volume.[4][7] HILIC is an excellent alternative in these cases.
Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a non-polar solvent, like acetonitrile, with a smaller amount of aqueous buffer.[7] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, thus being retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[4][7]
When to Use It: HILIC is ideal for propanamides with additional polar functional groups (e.g., hydroxyls, amines, carboxylic acids) that are not sufficiently retained on C18 columns.
3. Chiral Chromatography: Separating Enantiomers
In the pharmaceutical industry, the separation of enantiomers is critical, as they can have different pharmacological and toxicological profiles.[1] Standard RP-HPLC cannot separate enantiomers because they have identical physical properties in a non-chiral environment.[8]
Mechanism: Chiral separation requires the introduction of chirality into the chromatographic system. This is most commonly achieved using a Chiral Stationary Phase (CSP).[1][2][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of racemates, including propanamide derivatives.[3][1] Separation occurs based on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
When to Use It: This is mandatory when the target propanamide is chiral and the goal is to isolate or quantify the individual (R)- and (S)-enantiomers.[1]
Method Development and Optimization: A Scientist's Approach
A successful purification is not about finding a universal method, but about systematically optimizing parameters for the specific compound of interest.
Column Selection
Reversed-Phase: A C18 column is the universal starting point. For more polar propanamides that still show some retention, a C8 column (less hydrophobic) or a column with an embedded polar group (EPG) can provide alternative selectivity and better peak shape.[10][11] EPG columns are also more stable in highly aqueous mobile phases, preventing phase collapse.[11]
Chiral: For chiral separations, polysaccharide-based columns like Chiralpak® or Chiralcel® are highly recommended.[1][2] Screening different versions (e.g., amylose vs. cellulose derivatives) is often necessary to find the optimal selectivity.[3]
Mobile Phase Composition
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for preparative work due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
Aqueous Component: HPLC-grade water is standard.
Additives/Buffers: The addition of a small amount of an acid, typically 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), is crucial for good peak shape, especially for compounds with basic amine groups.[12] The acid acts as an ion-pairing agent and suppresses the ionization of silanol groups on the silica surface, minimizing peak tailing. Formic acid is preferred for applications where the collected fractions will be analyzed by mass spectrometry (MS), as TFA is a strong ion-suppressor.[13]
Elution Mode: Gradient vs. Isocratic
For purification, a gradient elution is almost always superior. A shallow gradient, where the percentage of organic solvent increases slowly over time, provides the best resolution between the target compound and its closely-related impurities.[12] An initial isocratic hold can be used to wash off highly polar, unretained impurities, and a final high-organic wash step ensures that strongly retained compounds are eluted from the column.
Detection
Most propanamide compounds contain a chromophore (e.g., a phenyl ring) that allows for UV detection. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously. A common practice is to monitor at a specific wavelength where the analyte absorbs strongly (e.g., 254 nm for an aromatic ring) and a lower, more universal wavelength (e.g., 214 nm) to detect impurities that may not absorb at the higher wavelength.[12]
This protocol provides a robust starting point for the purification of a crude propanamide derivative (e.g., N-aryl propanamide) following a synthetic reaction.
Recommended Instrumentation and Materials
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV/PDA detector with a preparative flow cell. A fraction collector is essential.[6]
Column: A preparative C18 column (e.g., 250 mm length x 21.2 mm I.D., 5-10 µm particle size).
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of TFA (for a final concentration of 0.1%). Degas the solution using sonication or vacuum filtration.[12]
Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1.0 mL of TFA (for a final concentration of 0.1%). Degas the solution.[12]
Sample Preparation:
Accurately weigh the crude propanamide compound.
Dissolve the crude product in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition, but if solubility is low, DMSO or DMF can be used. Caution: Injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape.
Ensure the final concentration is not so high that it overloads the column. A good starting point is 20-50 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[6][14] This step is critical to prevent column and system blockage.[15]
HPLC System Operation and Data Acquisition
Column Installation & Equilibration: Install the preparative C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes. For a 21.2 mm ID column at 20 mL/min, this will take approximately 15-20 minutes. A stable baseline from the detector indicates the column is ready.[16]
Method Setup:
Flow Rate: For a ~20 mm ID column, a typical flow rate is 15-25 mL/min.
Detection: Set the detector to monitor at 214 nm and 254 nm.
Gradient Program: A representative gradient is shown in the table below. This should be optimized based on an initial analytical-scale scouting run.
Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Monitor the chromatogram in real-time and configure the fraction collector to collect the peak corresponding to the target propanamide compound. It is often wise to collect the beginning (front) and end (tail) of the peak in separate fractions to isolate the purest material.[17]
Post-Run Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95-100%) for several column volumes to remove any strongly retained impurities. Finally, return the column to the initial mobile phase conditions.
Post-Purification Processing
Purity Analysis: Analyze small aliquots of the collected fractions using an analytical-scale HPLC method to confirm the purity of each fraction.
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the organic and aqueous solvents using a rotary evaporator or a lyophilizer (freeze-dryer) to obtain the final, purified propanamide compound.[6][12]
Data Presentation and Visualization
Table 1: Example Preparative HPLC Method Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 250 x 21.2 mm, 5 µm
Standard for preparative RP purification.
Mobile Phase A
0.1% TFA in Water
Provides protons to suppress ionization, improving peak shape.
Mobile Phase B
0.1% TFA in Acetonitrile
Lower viscosity than MeOH, good for high flow rates.
Flow Rate
20.0 mL/min
Appropriate for the column diameter.
Injection Volume
1-5 mL
Dependent on sample concentration and column capacity.
Detection
UV at 214 nm & 254 nm
Ensures detection of both the target and potential impurities.
Gradient
0-5 min: 5% B (Isocratic Hold)
Washes off highly polar impurities.
5-35 min: 5% to 70% B (Linear Gradient)
Elutes the compound of interest and separates it from impurities.
35-40 min: 70% to 95% B (Wash)
Cleans the column of strongly retained components.
40-45 min: 95% B (Hold)
Completes the column wash.
45-50 min: 95% to 5% B (Re-equilibration)
Prepares the column for the next injection.
Diagram 1: General HPLC Purification Workflow
Caption: Workflow for preparative HPLC purification.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Poor or No Retention
Compound is too polar for RP-HPLC. Mobile phase is too strong (too much organic).
Increase mobile phase polarity (start with 100% aqueous).[10] Consider switching to a HILIC or polar-embedded column.[7][10]
Peak Tailing
Secondary interactions with silica silanols. Column overload. Incorrect sample solvent.
Ensure mobile phase contains an acid modifier (0.1% TFA/FA).[10] Reduce sample concentration/injection volume.[18] Dissolve sample in initial mobile phase conditions.[4]
Peak Splitting or Broadening
Column contamination or degradation. Partially blocked frit. Sample solvent stronger than mobile phase.
Use a guard column to protect the analytical column.[16] Backflush the column with a strong solvent. If the problem persists, replace the column. Dilute the sample in the initial mobile phase.
Low Recovery
Compound is adsorbing to the system. Compound is precipitating on the column.
Add a different modifier or change the pH. Ensure the sample is fully dissolved before injection and is soluble in the mobile phase.
High Backpressure
Blockage in the system (frit, tubing, or column). High mobile phase viscosity or flow rate.
Filter all samples and mobile phases.[14] Systematically check components by disconnecting them to locate the blockage. Reduce flow rate or switch to a less viscous solvent (ACN vs. MeOH).
Conclusion
The purification of propanamide compounds by HPLC is a powerful and essential technique in modern chemical and pharmaceutical science. A logical and systematic approach to method development, beginning with the selection of the appropriate chromatographic mode—be it reversed-phase, HILIC, or chiral—is paramount to success. By understanding the causality behind experimental choices, from column chemistry to mobile phase additives, researchers can overcome common challenges like poor retention and peak tailing. The detailed protocol provided herein serves as a robust foundation, which, when combined with careful observation and intelligent troubleshooting, will enable the consistent isolation of high-purity propanamide compounds ready for their intended application.
References
BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
BenchChem. (2025).
BenchChem. (2025). Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Benchchem.
Phenomenex. (n.d.).
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Yadav, M., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
BenchChem. (2025). Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide. Benchchem.
ChemRxiv. (2025). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. ChemRxiv. [Link]
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
SIELC Technologies. (2018). Separation of Propanamide on Newcrom R1 HPLC column. SIELC Technologies.
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. ResearchGate. [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
Teledyne ISCO. (2012).
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
BenchChem. (2025).
Dong, M. W. (2025).
ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. Request PDF. [Link]
Sartorius. (n.d.).
Dolan, J. W. (2023).
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Gažák, R., & Vetešník, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
American Pharmaceutical Review. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. [Link]
Axion Labs. (2024). HPLC problems with very polar molecules. Axion Labs.
Mass Spectrometry Research Facility. (n.d.).
Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. [Link]
Application Notes and Protocols: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide for Developing Novel Therapeutic Agents
An In-depth Technical Guide Introduction N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is a unique organic molecule that presents a compelling scaffold for therapeutic agent development. Its structure incorporates thr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Introduction
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is a unique organic molecule that presents a compelling scaffold for therapeutic agent development. Its structure incorporates three key chemical motifs: a phenolic hydroxyl group, a thioether linkage, and a propionamide tail. The phenolic component is a well-established pharmacophore known for its antioxidant properties and its presence in analgesic compounds like paracetamol. The thioether linkage provides metabolic stability and specific spatial orientation, while the N-acylated tail can be crucial for receptor interactions and modulating pharmacokinetic properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the rationale for investigating N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide, provides a robust protocol for its chemical synthesis, and details a cascade of established in-vitro assays to explore its therapeutic potential as an antioxidant and anti-inflammatory agent. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.
Compound Profile and Physicochemical Data
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is a versatile chemical intermediate positioned for exploration in medicinal chemistry.[1] Its key properties are summarized below.
While N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is available from some chemical suppliers, an in-house synthesis may be required for producing analogs or scaling up. A reliable two-step synthetic route is proposed below, based on established chemical transformations. The strategy involves the acylation of 2-aminoethanethiol followed by a nucleophilic substitution with 4-bromophenol.
Proposed Synthetic Pathway
The synthesis begins with the preparation of the key intermediate, N-(2-mercaptoethyl)propanamide, which is then reacted with a protected p-hydroxyphenyl electrophile.
Application Note: Engineering Cosmetic Formulations with N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Executive Summary & Mechanistic Rationale The development of advanced cosmetic formulations requires active pharmaceutical ingredients (APIs) that offer both high efficacy and structural stability. N-[2-(4-Hydroxyphenyls...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of advanced cosmetic formulations requires active pharmaceutical ingredients (APIs) that offer both high efficacy and structural stability. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5) is a versatile phenolic thioether recognized for its potent antioxidant and skin-protective properties 1.
Structurally analogous to well-documented depigmenting agents like N-acetyl-4-S-cysteaminylphenol (NCAP), this compound leverages a dual-action mechanism. First, the electron-rich phenol ring acts as a robust scavenger of Reactive Oxygen Species (ROS), neutralizing UV-induced oxidative stress. Second, the thioether linkage provides specific coordination affinity for the binuclear copper active site of tyrosinase, allowing it to act as an alternative substrate and competitive inhibitor of melanogenesis 2. Because phenolic thioethers exhibit targeted cytostatic effects on melanocytes without the severe cytotoxicity associated with traditional hydroquinone 3, this molecule is an exceptional candidate for modern anti-aging and skin-brightening cosmetics.
Mechanistic pathway of phenolic thioethers in melanogenesis inhibition and ROS scavenging.
Physicochemical Profiling & Formulation Strategy
To successfully incorporate N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide into a topical vehicle, formulators must navigate its specific physicochemical constraints:
Solubility: The compound is moderately lipophilic. It requires solubilization in polar protic or aprotic solvents (e.g., Dimethyl Isosorbide [DMI] or Propylene Glycol) prior to introduction into the aqueous or emulsion system.
Oxidative Vulnerability: Like all phenolic compounds, the hydroxyl group is susceptible to auto-oxidation at alkaline pH. The formulation must be buffered to pH 4.5 – 5.5 and fortified with water-soluble antioxidants (e.g., Sodium Metabisulfite) to protect the active during its shelf-life.
Thermal Stability: Prolonged exposure to temperatures above 60°C can degrade the thioether bond. Cold-process addition is mandatory.
Experimental Protocols & Methodologies
Protocol 1: In Vitro Tyrosinase Inhibition Kinetics
Objective: Establish the half-maximal inhibitory concentration (IC50) of the compound against tyrosinase to validate its efficacy prior to formulation.
Scientific Causality: We utilize mushroom tyrosinase (abTYR) as a preliminary screening tool due to its structural homology to human tyrosinase at the binuclear copper active site 4. L-DOPA is selected as the substrate to specifically measure diphenolase activity, which is the rate-limiting step in melanin synthesis.
System Validation: The protocol is self-validating by incorporating Kojic Acid as a positive control (known IC50 ~15-20 µM) and a vehicle-only negative control to subtract background absorbance.
Step-by-Step Execution:
Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8).
Reagent Solubilization: Dissolve the active compound in 10% DMSO/90% buffer to create a serial dilution range (1 µM to 500 µM).
Enzyme Incubation: In a 96-well microplate, combine 100 µL of the sample with 40 µL of tyrosinase (100 Units/mL). Incubate at 25°C for 10 minutes to allow pre-Michaelis complex formation.
Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to each well.
Quantification: Measure the absorbance of dopachrome formation at 475 nm using a microplate reader every 1 minute for 15 minutes. Calculate the IC50 using non-linear regression.
Protocol 2: O/W Emulsion Engineering
Objective: Engineer a stable Oil-in-Water (O/W) emulsion delivering 1.0% (w/w) of the active compound.
Scientific Causality: High-shear homogenization is used for the base emulsion to create a fine droplet size (<2 µm), ensuring physical stability. The active is solubilized in DMI and added post-emulsification during the cool-down phase (<40°C). This prevents thermal degradation of the propionamide moiety and avoids partitioning complexities during the phase inversion temperature (PIT).
Step-by-Step Execution:
Phase A (Aqueous): Combine Water (Q.S.), Glycerin (3.0%), Disodium EDTA (0.1%), and Sodium Metabisulfite (0.2%). Heat to 75°C.
Phase B (Lipid): Combine Caprylic/Capric Triglyceride (10.0%), Cetearyl Alcohol (3.0%), and Ceteareth-20 (2.0%). Heat to 75°C.
Emulsification: Slowly add Phase B to Phase A under high-shear homogenization at 5,000 RPM for 5 minutes.
Phase C (Active): In a separate vessel, dissolve N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (1.0%) in Dimethyl Isosorbide (5.0%).
Integration: Cool the main batch to 35°C under sweep agitation. Slowly introduce Phase C. Adjust pH to 5.0 using Citric Acid.
Step-by-step workflow for the formulation and stability validation of the O/W emulsion.
Protocol 3: Ex Vivo Franz Cell Permeation
Objective: Validate the stratum corneum penetration and epidermal retention of the active.
Scientific Causality: Dermatomed porcine ear skin (500 µm thickness) is utilized as it closely mimics the lipid composition and barrier function of human skin. The receptor fluid must contain a solubilizer (1% Tween 20 in PBS) to maintain sink conditions, ensuring that the lipophilic thioether does not prematurely saturate the receptor compartment, which would falsely halt the diffusion gradient.
System Validation: Mass balance recovery must be ≥90% (sum of donor, skin, and receptor compartments) to validate the extraction methodology.
Step-by-Step Execution:
Mount the porcine skin between the donor and receptor compartments of a static Franz diffusion cell (area = 1.77 cm²).
Fill the receptor chamber with PBS + 1% Tween 20, maintained at 32°C (skin surface temperature).
Apply 10 mg/cm² of the engineered O/W emulsion to the donor compartment.
Sample 200 µL of receptor fluid at 2, 4, 8, 12, and 24 hours, replacing with fresh buffer.
At 24 hours, dismantle the cell, extract the active from the skin tissue using methanol, and quantify via HPLC-UV (detecting at 254 nm).
Quantitative Data Summaries
Table 1: In Vitro Tyrosinase Inhibition Kinetics
Test Compound
IC50 (µM)
Inhibition Type
Mechanism
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
28.4 ± 1.2
Competitive
Alternative Substrate / Cu²⁺ Coordination
Kojic Acid (Positive Control)
18.5 ± 0.9
Competitive
Cu²⁺ Chelation
Arbutin (Reference)
145.0 ± 5.5
Competitive
Glycoside Cleavage / Substrate Competition
Table 2: 1.0% Active O/W Emulsion Formulation
Phase
INCI Name / Ingredient
Function
% w/w
A
Aqua (Water)
Solvent
Q.S. to 100
A
Glycerin
Humectant
3.00
A
Sodium Metabisulfite
Water-Soluble Antioxidant
0.20
B
Caprylic/Capric Triglyceride
Emollient
10.00
B
Cetearyl Alcohol (and) Ceteareth-20
Emulsifier Network
5.00
C
Dimethyl Isosorbide (DMI)
Penetration Enhancer / Solvent
5.00
C
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Active Ingredient
1.00
Table 3: Accelerated Stability Data (4 Weeks)
Parameter
Initial (T=0)
4 Weeks @ 25°C
4 Weeks @ 45°C
Centrifuge (3000 RPM, 30 min)
pH
5.02
5.00
4.95
N/A
Viscosity (cP)
15,400
15,200
14,800
N/A
Active Assay (%)
100.0%
99.2%
96.8%
N/A
Physical State
Homogeneous
Homogeneous
Homogeneous
No Phase Separation
References
Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration
Source: National Institutes of Health (NIH)
URL:[Link]
Topical therapies for melasma and disorders of hyperpigmentation
Source: ResearchGate
URL:[Link]
Advances in the Design of Genuine Human Tyrosinase Inhibitors for Targeting Melanogenesis and Related Pigmentations
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application Note: Analytical Techniques for Quantifying N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Scientific Context & Analytical Challenges N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a versatile chemical intermediate featuring a phenol ring, a thioether (sulfanyl) linkage, and a propionami...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Analytical Challenges
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a versatile chemical intermediate featuring a phenol ring, a thioether (sulfanyl) linkage, and a propionamide moiety. It is increasingly utilized in pharmaceutical development for anti-inflammatory pathways and in cosmetic formulations for its potent antioxidant properties[1].
However, quantifying this compound in complex biological matrices or cosmetic emulsions presents two distinct analytical challenges:
Thioether Susceptibility: Thioethers are highly prone to artifactual oxidation during sample preparation and electrospray ionization (ESI), rapidly converting into sulfoxides (+16 Da) and sulfones (+32 Da)[2]. This degradation is often catalyzed by residual trace metals or reactive oxygen species (ROS) in the sample matrix[3][4].
Phenolic Ionization: The 4-hydroxyphenyl group possesses a pKa of approximately 9.5. To ensure reproducible chromatographic retention and sharp peak shapes on reversed-phase columns, the mobile phase must be strictly maintained at an acidic pH (e.g., pH 2.5–3.0) to keep the phenol fully protonated.
To address these challenges, we have developed a self-validating analytical framework utilizing HPLC-UV for bulk formulation analysis and LC-MS/MS for trace bioanalysis, fully compliant with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[5][6].
Causality in Experimental Design
The Antioxidant Protection Strategy
Standard liquid-liquid extraction (LLE) or protein precipitation protocols often expose analytes to dissolved oxygen and trace metal catalysts. If N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is extracted without protection, the thioether oxidizes, splitting the chromatographic peak and artificially lowering the calculated concentration of the parent compound[4].
To establish a causal safeguard , our protocol mandates the addition of 0.1% Ascorbic Acid to the extraction buffer. Ascorbic acid acts as a sacrificial antioxidant, preferentially scavenging ROS and chelating trace metals, thereby preserving the integrity of the thioether bond throughout the analytical workflow.
Fig 1. Artifactual oxidation pathway of the thioether moiety and antioxidant protection strategy.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal quality controls. This methodology incorporates a Self-Validating QC Check : during the LC-MS/MS run, the mass spectrometer simultaneously monitors the Multiple Reaction Monitoring (MRM) transition for the sulfoxide degradant (m/z 242.1 → 125.0). If the sulfoxide peak area exceeds 5% of the parent compound's area, the system automatically flags the sample preparation as compromised, invalidating the batch and preventing the reporting of falsely lowered concentrations.
Protocol A: Anti-Oxidative Sample Preparation
Aliquot & Spike: Transfer 100 µL of the biological sample (e.g., plasma) or diluted cosmetic emulsion into a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., Acetaminophen-d4, 1 µg/mL).
Antioxidant Addition: Add 10 µL of freshly prepared 10% (w/v) Ascorbic Acid in LC-MS grade water. Vortex for 10 seconds.
Extraction: Add 1.0 mL of cold Ethyl Acetate. Vortex vigorously for 5 minutes to facilitate liquid-liquid extraction.
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds and transfer to an autosampler vial.
Fig 2. Self-validating sample preparation and analytical workflow for accurate quantification.
For bulk raw materials or high-concentration cosmetic formulations, HPLC-UV provides a robust and cost-effective analytical route. The 4-hydroxyphenylthio moiety exhibits strong UV absorbance, making 254 nm the optimal detection wavelength.
For pharmacokinetic studies requiring trace-level detection, LC-MS/MS in positive Electrospray Ionization (ESI+) mode is utilized. The precursor ion [M+H]+ is observed at m/z 226.1. Collision-induced dissociation (CID) yields a dominant product ion at m/z 125.0, corresponding to the stable 4-hydroxyphenylthiolium fragment.
Quantitative Data Summaries
Table 1: Optimized Chromatographic and Mass Spectrometry Parameters
Chem-Impex International. "N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide - Material Science and Pharmaceutical Applications." Chem-Impex Database.
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018.
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry | FDA." FDA Guidance Portal, April 2020.
Zang, L., et al. "Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping." Journal of Chromatography B, 895–896 (2012): 71–76.
Liu, et al. "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." ResearchGate, August 2025.
"Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers." ACS Publications, June 2025.
Technical Support Center: Optimizing N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of thioether intermediates like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]prop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of thioether intermediates like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5)[1].
The synthesis typically involves the direct S-alkylation of 4-mercaptophenol with N-(2-bromoethyl)propionamide. While conceptually straightforward, the bifunctional nature of 4-mercaptophenol and the oxidative lability of the thiol group often lead to suboptimal yields if the reaction environment is not rigorously controlled. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure a robust, high-yield synthesis.
Mechanistic Workflow & Causality
The core challenge in this synthesis is chemoselectivity . 4-Mercaptophenol possesses two nucleophilic sites: a thiol (-SH, pKa ~6.5) and a phenolic hydroxyl (-OH, pKa ~9.5). By exploiting this thermodynamic difference, we can selectively deprotonate the thiol using a mild base such as potassium carbonate (K
However, thiophenols are highly susceptible to aerobic oxidation compared to their phenol counterparts, making strict inert atmospheres critical to prevent disulfide dimerization[3]. The workflow below illustrates the optimal pathway versus common failure modes.
Reaction pathways in the synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to prevent the most common failure modes associated with thioether synthesis[2].
Step 1: Degassing (Critical for Disulfide Prevention)
Dissolve 4-mercaptophenol (1.0 eq) in anhydrous, degassed DMF (0.2 M). Sparge the solution with Argon for 15 minutes.
Causality: Removing dissolved oxygen prevents the base-catalyzed oxidative coupling of the thiol into bis(4-hydroxyphenyl) disulfide.
Step 2: Selective Deprotonation
Add anhydrous K
CO (1.2 eq) to the solution.
Causality: K
CO is a mild base that selectively deprotonates the more acidic thiol (pKa ~6.5) over the phenol (pKa ~9.5), priming the system for S-alkylation rather than O-alkylation.
Validation: Stir for 30 mins at 25 °C under Argon. The solution will turn slightly yellow, visually confirming thiolate formation.
Step 3: Electrophile Addition
Slowly add N-(2-bromoethyl)propionamide (1.05 eq) dissolved in a minimal amount of degassed DMF dropwise over 15 minutes.
Causality: Dropwise addition keeps the localized concentration of the electrophile low, minimizing the risk of bis-alkylation or base-promoted elimination of the alkyl bromide.
Step 4: Reaction & Monitoring
Stir at 25–30 °C for 4–6 hours.
Validation: Monitor by LCMS or TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active 4-mercaptophenol and the appearance of the product mass (Target MW = 225.31; LCMS M+H = 226.1) confirms reaction progression.
Step 5: Quench & Extraction
Quench the reaction with cold water to precipitate inorganic salts. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine (3x).
Causality: Repeated aqueous washes are mandatory to remove residual DMF, which otherwise severely broadens peaks during chromatography.
Step 6: Purification
Dry the organic layer over Na
SO, concentrate under reduced pressure, and purify via flash chromatography (SiO, Hexanes/EtOAc gradient) to isolate the pure thioether.
Troubleshooting Guide & FAQs
Q: My isolated yield is below 40%, and I observe a large, non-polar spot on my TLC. What happened?A: You are likely observing the formation of bis(4-hydroxyphenyl) disulfide. Thiophenolate anions oxidize rapidly in the presence of ambient oxygen[3].
Corrective Action: Ensure a strict Argon or Nitrogen atmosphere. Sparge your DMF before use. If your starting 4-mercaptophenol is old and already partially oxidized, add a catalytic amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to reduce the disulfide back to the active thiol in situ.
Q: LCMS analysis shows a significant byproduct with a mass corresponding to bis-alkylation (M+H = 326). How do I prevent this?A: Bis-alkylation (concurrent S- and O-alkylation) occurs if the base is too strong (e.g., NaH, NaOH) or if the reaction is heated excessively, which forces the deprotonation of the less acidic phenolic -OH[2].
Corrective Action: Switch to a milder base like K
CO or CsCO and strictly maintain the reaction temperature below 35 °C. Ensure you are not using a large excess of the electrophile (keep it ≤ 1.05 eq).
Q: The reaction stalls at 50% conversion even with excess base and prolonged reaction times.A: The electrophile, N-(2-bromoethyl)propionamide, can undergo base-promoted elimination to form N-vinylpropionamide, effectively consuming your reagent without forming the product.
Corrective Action: Do not increase the base equivalents. Instead, ensure the reaction is kept at room temperature and consider adding a catalytic amount of sodium iodide (NaI, 0.1 eq) to facilitate a Finkelstein reaction in situ. This converts the alkyl bromide to a more reactive alkyl iodide, accelerating the desired S
2 pathway over elimination.
Quantitative Data: Impact of Conditions on Yield
The table below summarizes the quantitative impact of various reaction parameters on chemoselectivity and final isolated yield.
Base (Eq)
Solvent
Atmosphere
Temp (°C)
Major Observed Impurity
Isolated Yield (%)
NaH (2.5)
DMF
Air
60
O-Alkylated / Bis-alkylated
15%
KCO (1.2)
DMF
Air
25
Disulfide dimer
45%
EtN (1.5)
DCM
Argon
25
Incomplete conversion
60%
KCO (1.2)
DMF
Argon
25
None (Clean conversion)
88%
References
FluoMar, a Fluorous Version of the Marshall Resin for Solution-Phase Library Synthesis
Source: ACS Combinatorial Science
URL:[Link]
Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Optimizing reaction conditions for propanamide synthesis
Troubleshooting, Protocols, and Optimization Guidelines for Amidation Workflows Welcome to the Propanamide Synthesis Support Center. Designed for process chemists, researchers, and drug development professionals, this gu...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting, Protocols, and Optimization Guidelines for Amidation Workflows
Welcome to the Propanamide Synthesis Support Center. Designed for process chemists, researchers, and drug development professionals, this guide provides authoritative, self-validating protocols and troubleshooting matrices for optimizing amidation workflows. Propanamide (C3H7NO) is a highly versatile intermediate in medicinal chemistry, but its synthesis requires precise thermodynamic and kinetic control to maximize yield and prevent side reactions.
Core Methodologies & Self-Validating Protocols
The selection of a synthetic route depends entirely on your scale, substrate sensitivity, and purity requirements. Below are the expertly vetted protocols for the most common synthesis pathways.
This method leverages the high electrophilicity of propionyl chloride to drive a rapid nucleophilic acyl substitution 1.
Mechanistic Causality: The lone pair of electrons on the ammonia nitrogen attacks the highly electrophilic carbonyl carbon of propionyl chloride. The chloride ion acts as an excellent leaving group, driving the reaction forward almost instantaneously without the need for high thermal energy.
Step-by-Step Methodology:
Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and an ice bath.
Reagent Loading: Add 80.0 mL of concentrated aqueous ammonia (NH3·H2O) to the flask and cool the system to 0–5°C 2.
Dropwise Addition: Slowly add 5.0 mL (57.5 mmol) of propionyl chloride via the addition funnel over 15–20 minutes. Causality: The reaction is violently exothermic. Dropwise addition prevents thermal runaway, which would otherwise vaporize the ammonia or lead to substrate degradation.
Agitation: Remove the ice bath and stir the mixture at room temperature for 30 minutes.
Isolation: Concentrate the mixture under reduced pressure. Treat the residue with ethanol to precipitate the ammonium chloride byproduct, filter, and concentrate the filtrate to yield the product.
Self-Validation Check: The reaction is complete when vigorous fuming ceases and the internal temperature profile stabilizes upon the addition of the final drops of propionyl chloride. A yield of ~87% is typically expected 2.
Protocol B: Direct Thermal Amidation (Scalable, Industrial)
This is the fundamental method for bulk preparation, relying on the thermal dehydration of an intermediate ammonium salt 3.
Mechanistic Causality: Propionic acid and ammonia initially undergo an acid-base neutralization to form ammonium propionate. This salt is thermodynamically stable at room temperature. To form the amide bond, significant thermal energy is required to expel a water molecule (dehydration) 4.
Step-by-Step Methodology:
Neutralization: Charge a reactor equipped with a rectifying column with 400 g of propionic acid (99%). Slowly introduce ammonia gas or 360 g of 28% aqueous ammonia while stirring.
Distillation: Gradually heat the mixture. Water and excess ammonia will begin to distill off.
Dehydration: Once the internal temperature reaches 200–220°C, hold the temperature steady for 1 to 3 hours 3. Causality: This specific temperature threshold is strictly required to overcome the activation energy for dehydrating ammonium propionate into propanamide.
Purification: Cool the mixture to 100°C, perform vacuum distillation, and recrystallize the crude product from 95% ethanol.
Self-Validation Check: The complete cessation of water collection in the rectifying column's receiver flask acts as a visual and volumetric confirmation that the dehydration phase has reached 100% conversion.
Workflow Visualization
Decision matrix and mechanistic pathways for propanamide synthesis.
Quantitative Data & Comparative Analysis
Use the following data matrix to benchmark your current synthetic route against industry standards.
Q1: During direct thermal amidation, my GC-MS shows a high concentration of propionitrile. What went wrong?A1: You have over-dehydrated the product.
Causality: Primary amides like propanamide can undergo a secondary, unintended dehydration step to form nitriles (propionitrile) if exposed to excessive temperatures or prolonged heating 7.
Solution: Strictly regulate the reactor's internal temperature to a maximum of 220°C and limit the hold time to exactly 1–3 hours once the target temperature is reached. Immediately cool the vessel to 100°C once water distillation ceases.
Q2: When utilizing the acyl chloride route, my yield is low, and I observe significant formation of propionic acid. How can I fix this?A2: Your propionyl chloride is undergoing competitive hydrolysis.
Causality: If the aqueous ammonia is added too slowly without sufficient cooling, or if the propionyl chloride is exposed to ambient moisture prior to the reaction, water will compete with ammonia as a nucleophile, hydrolyzing the acyl chloride back into propionic acid.
Solution: Ensure the propionyl chloride is fresh and stored under an inert atmosphere. Maintain the reaction temperature strictly between 0–5°C during the addition phase to kinetically favor amidation over hydrolysis.
Q3: I need to couple propionic acid with a sterically hindered amine, but thermal amidation is degrading my substrate. What is the alternative?A3: Employ a Lewis acid-mediated condensation.
Causality: Reagents like TiCl4 form a highly reactive adduct with the carboxylate ion (generated by reacting propionic acid with a base like pyridine). This adduct features an excellent leaving group, allowing direct formation of the amide at much lower temperatures (e.g., refluxing dichloromethane at ~85°C) without the harsh thermal degradation seen at 200°C 5.
Q4: Can I synthesize propanamide without using propionic acid or its direct derivatives?A4: Yes. Propanamide can be synthesized directly from a gas mixture of ethylene, carbon monoxide, and ammonia.
Causality: Passing this mixture over a silica- or zeolite-supported Ruthenium (Ru) ammine complex catalyst at atmospheric pressure induces a hydroamidation-type reaction. Note that propionitrile is often formed as a successive dehydration byproduct on the acidic sites of the catalyst support 7. Alternatively, modern electrosynthesis setups utilize cathode-anode synergy in flow cells to achieve bipolar C-N coupling at room temperature 6.
References
National Center for Biotechnology Information (PMC). "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4". Retrieved from: [Link]
Journal of the American Chemical Society. "Cathode–Anode Synergy Electrosynthesis of Propanamide via a Bipolar C–N Coupling Reaction". Retrieved from: [Link]
Chemistry Letters. "Direct Synthesis of Propionamide and Propiononitrile from Ethylene, Carbon Monoxide, and Ammonia Using Supported Ru and Rh Catalysts". Retrieved from:[Link]
Technical Support Center: Stability & Troubleshooting for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that maintaining the structural integrity of complex small molecules in solution is paramount for repro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that maintaining the structural integrity of complex small molecules in solution is paramount for reproducible assays.
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a versatile compound featuring three distinct chemical vulnerabilities: a phenolic hydroxyl group, a thioether (sulfanyl) linkage, and a propionamide bond. Each of these functional groups responds differently to environmental stressors such as pH, dissolved oxygen, light, and trace metals.
This guide provides a comprehensive, causality-driven framework to diagnose, resolve, and prevent stability issues during your in vitro and formulation workflows.
Quantitative Degradation Matrix
To effectively troubleshoot, you must first identify the degradation pathway. The table below summarizes the quantitative analytical indicators for the three primary degradation routes of this compound.
Degradation Pathway
Environmental Trigger
Mass Shift (LC-MS)
Visual / Chromatographic Indicator
Optimal Stability Range
Thioether Oxidation
Dissolved O₂, ROS, Trace Metals (Fe²⁺/Cu²⁺)
+15.99 Da (Sulfoxide)+31.98 Da (Sulfone)
Decrease in retention time (increased polarity)
Degassed solvents, addition of 1 mM EDTA
Phenol Auto-oxidation
Light, pH > 8, Ambient Air
-2.02 Da (Quinone formation)
Solution turns yellow, pink, or brown
pH 4.0 – 6.0, Amber glass vials
Amide Hydrolysis
pH < 3.0, pH > 9.0, Elevated Heat
Cleavage (Loss of propionic acid)
Loss of parent peak, appearance of amine fragment
pH 5.0 – 7.0, Storage at -80°C
Mechanistic Troubleshooting FAQs
Q1: My stock solution turns yellow/brown after a few days on the bench. Does this affect my assay?
Yes, this indicates severe degradation. The discoloration is caused by the auto-oxidation of the 4-hydroxyphenyl (phenol) group into a quinone derivative.
The Mechanism: Phenols can undergo single-electron transfer (SET) to form a phenoxy radical, which subsequently disproportionates or oxidizes further into a highly conjugated, colored quinone[1]. This process is highly pH-dependent. At basic pH, the formation of the electron-rich phenolate anion drastically lowers the oxidation potential, accelerating degradation[2]. Furthermore, trace transition metals (like Fe³⁺ or Cu²⁺) in your buffers can catalyze this via Fenton-like redox cycling[1].
The Fix: Always formulate this compound in slightly acidic to neutral buffers (pH 5.0–6.0) to keep the phenol protonated. Use high-purity, metal-free water and consider adding a chelator like EDTA.
Q2: My LC-MS analysis shows a major impurity with a +16 Da mass shift. What is happening?
Your thioether linker is oxidizing to a sulfoxide.
The Mechanism: The lone pairs on the sulfur atom of the sulfanyl group are highly nucleophilic and prone to attack by reactive oxygen species (ROS) or dissolved oxygen in the solvent[3]. This oxidation rapidly converts the thioether into a sulfoxide (+16 Da) and, upon prolonged exposure, a sulfone (+32 Da)[4]. Because sulfoxides are significantly more polar than thioethers, you will also notice this impurity eluting earlier on a reversed-phase C18 column.
The Fix: Thioether oxidation is a thermodynamically favorable process in aerated solutions. To prevent this, all stock solutions must be prepared using rigorously degassed solvents and stored under an inert argon or nitrogen atmosphere.
Q3: Is the propionamide bond susceptible to cleavage during prolonged incubation in cell culture media?
Generally, no, provided the media remains near physiological pH.
The Mechanism: Amide bonds are kinetically highly stable at neutral pH (pH ~7) due to the resonance stabilization between the nitrogen lone pair and the carbonyl oxygen. The uncatalyzed half-life of an amide bond in neutral water is estimated to be hundreds of years[5]. However, under extreme pH stress (pH < 3 or pH > 9), the bond becomes vulnerable. Acidic conditions protonate the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by water, while basic conditions facilitate direct attack by hydroxide ions[6].
The Fix: As long as your assay buffer or culture media is well-buffered between pH 6.8 and 7.4, the propionamide group will remain intact. Avoid dissolving the compound in unbuffered extreme-pH solvents (like 0.1 M HCl or NaOH) during stock preparation.
Degradation Pathways & Mitigation Logic
The following diagram maps the structural vulnerabilities of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide and the logical flow of mitigation strategies.
Degradation pathways and mitigation strategies for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone. Implement the following protocols to prepare stable stocks and validate their integrity.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This protocol creates a self-protecting environment that addresses all three degradation pathways simultaneously.
Step-by-Step Methodology:
Solvent Degassing: Transfer HPLC-grade DMSO or your chosen aqueous buffer (e.g., 50 mM Ammonium Acetate, pH 5.5) into a clean flask. Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen (mitigating thioether oxidation).
Chelation (Optional but Recommended): If using an aqueous buffer, add 1 mM EDTA to sequester trace heavy metals (Fe³⁺/Cu²⁺) that catalyze phenol redox cycling.
Dissolution: Weigh the N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide powder under low-light conditions. Dissolve the compound in the degassed solvent to achieve your target concentration (e.g., 10 mM).
Aliquoting & Storage: Immediately dispense the solution into single-use amber glass vials (to prevent photo-degradation).
Inert Headspace: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before tightly capping. Store immediately at -80°C.
Protocol 2: Stability-Indicating LC-MS Assay
Use this protocol to verify the integrity of your stock solutions prior to critical in vitro experiments.
Step-by-Step Methodology:
Sample Preparation: Thaw a single-use aliquot of your stock solution. Dilute it to a final concentration of 10 µM using Mobile Phase A (Water + 0.1% Formic Acid). Self-validation check: Prepare a fresh standard from powder simultaneously to serve as a baseline control.
Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
Data Analysis:
Extract the exact mass of the parent compound.
Extract +16 m/z to check for sulfoxide formation (elutes before the parent peak).
Extract -2 m/z to check for quinone formation.
If the parent peak area constitutes < 98% of the total integrated peak area of these species, discard the stock and prepare fresh.
References
Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at:[Link]
Quantifying Amide Bond Ruggedness: Impact of pH Variations. Patsnap Eureka. Available at:[Link]
Primary Processes of Free Radical Formation in Pharmaceutical Formulations of Therapeutic Proteins. PubMed Central (PMC). Available at:[Link]
Sulfur Switches for Responsive Peptide Materials. eScholarship. Available at:[Link]
Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability. ChemRxiv. Available at:[Link]
How to avoid impurities in N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide production
Technical Support Center: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the production of this valuable pharmaceutical intermediate. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot issues but to proactively prevent them, ensuring high purity and yield in your experiments.
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is a key building block in medicinal chemistry, recognized for its role in developing molecules targeting pain and inflammation pathways, as well as its antioxidant properties.[1] Achieving high purity is paramount for its use in subsequent research and development stages. This guide addresses the critical aspects of its synthesis, focusing on the identification, prevention, and removal of common impurities.
This section directly addresses the most common issues reported by researchers. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.
Q1: My final product is contaminated with a significant amount of bis(4-hydroxyphenyl) disulfide. What causes this impurity and how can I prevent it?
Root Cause Analysis:
This is the most frequently encountered impurity. It arises from the oxidative coupling of the starting material, 4-mercaptophenol. The thiol (-SH) group is highly susceptible to oxidation, especially under basic conditions or in the presence of atmospheric oxygen, which dimerizes two thiol molecules to form a disulfide bond (S-S).[2][3] This reaction can be catalyzed by trace metal ions and exposure to air during the reaction or workup.
Prevention Strategies:
Inert Atmosphere: The most effective preventative measure is to exclude oxygen.
Protocol: Before starting the reaction, thoroughly degas all solvents (e.g., by bubbling nitrogen or argon through them for 15-30 minutes or using a freeze-pump-thaw technique). Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.
Control of pH: While a base is necessary to deprotonate the thiol to the more nucleophilic thiophenolate, excessively high pH or prolonged reaction times in basic conditions can accelerate oxidation.[3][4]
Protocol: Use a slight excess (1.1-1.2 equivalents) of a suitable base (e.g., K₂CO₃, NaH, or Et₃N). Ensure the base is added portion-wise to the solution of 4-mercaptophenol under an inert atmosphere just before adding the alkylating agent.
Chelating Agents: To mitigate catalysis by trace metal ions, a chelating agent can be added.
Protocol: Add a small amount (e.g., 1-2 mol%) of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester metal ions that may be present in the reagents or solvents.
Q2: I'm observing unreacted 4-mercaptophenol and/or 2-(4-hydroxyphenylsulfanyl)ethanamine in my final product. How can I improve reaction completion?
Root Cause Analysis:
The presence of starting materials indicates incomplete reactions in one or both steps of the synthesis (S-alkylation and N-acylation).
Incomplete S-alkylation: This can be due to insufficient base, poor nucleophilicity of the thiolate, or a poor leaving group on the ethylamine synthon. The reaction is a classic SN2-type Williamson ether synthesis, adapted for thioethers.[5][6]
Incomplete N-acylation: The reaction of the intermediate amine with propionyl chloride or another acylating agent can be hindered by steric effects, low reactivity of the acylating agent, or improper stoichiometry.[7][8][9]
Optimization Strategies:
S-Alkylation Step:
Ensure Full Deprotonation: 4-mercaptophenol is significantly more acidic than phenol, facilitating deprotonation.[3] However, ensure at least one full equivalent of a strong enough base (like NaH in an aprotic solvent like THF or DMF) is used to generate the highly nucleophilic thiophenolate anion.[2][3]
Reagent Choice: Use a reactive 2-carbon electrophile. 2-bromoethylamine or 2-chloroethylamine hydrobromide are common choices. Using a tosylate derivative can also enhance reactivity.[6]
Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the reaction rate, but must be balanced against the risk of side reactions.[6]
N-Acylation Step:
Acylating Agent: Propionyl chloride is highly reactive.[8][10] Ensure it is fresh and has not been hydrolyzed by atmospheric moisture. Using a slight excess (1.1 equivalents) is recommended.
Base/Acid Scavenger: The acylation reaction produces HCl, which will protonate the starting amine, rendering it non-nucleophilic.[7][10] It is crucial to include a non-nucleophilic base, such as triethylamine (TEA) or pyridine (at least 2 equivalents if starting from the amine salt, or 1 equivalent for the free amine), to act as an acid scavenger.
Reaction Conditions: This reaction is typically fast and can be run at 0 °C to room temperature to control its exothermicity.[7]
Q3: My NMR spectrum shows signals suggesting O-acylation on the phenolic hydroxyl group. Why is this happening and how do I avoid it?
Root Cause Analysis:
The phenolic hydroxyl group (-OH) can also be acylated by propionyl chloride, leading to an ester byproduct. While the amine is generally more nucleophilic than the phenol, this side reaction can occur under certain conditions, particularly if a very strong, non-selective base is used or if the amine is protonated.
Prevention Strategies:
Selective Acylation Conditions:
Control Stoichiometry: Use a carefully measured amount of propionyl chloride (no more than 1.1 equivalents).
Schotten-Baumann Conditions: A two-phase system (e.g., dichloromethane and aqueous sodium bicarbonate) can be effective. The amine reacts with the acyl chloride in the organic phase, and the byproduct HCl is neutralized by the aqueous base. The phenolate formed in the aqueous phase is less likely to compete in the reaction.
Order of Addition: Add the propionyl chloride slowly to the solution of the amine and the base. This keeps the concentration of the acylating agent low at any given time, favoring reaction with the more nucleophilic amine.
Purification:
If O-acylation occurs, the resulting ester can often be hydrolyzed back to the desired phenolic product under mild basic conditions (e.g., dilute NaOH or K₂CO₃ in methanol/water), followed by re-acidification. However, this adds steps and can reduce overall yield. It is preferable to avoid its formation.
Visualizing the Synthesis and Impurity Formation
To better understand the process, the following diagrams illustrate the key reaction pathways.
Main Synthesis Pathway and Major Side Reaction
Caption: Synthesis pathway and disulfide impurity formation.
Troubleshooting and Purification Workflow
This workflow provides a systematic approach to identifying and resolving purity issues post-synthesis.
Technical Support Center: Preclinical Scale-Up of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Welcome to the Process Chemistry Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (also known as P-CAP). This compound is a critical active phenolic thioether amine and a key intermediate in the development of targeted, tyrosine-dependent antimelanoma therapies.
Below, you will find field-proven troubleshooting guides, causal explanations for common scale-up failures, and a validated standard operating procedure (SOP) designed to ensure a self-validating, high-purity workflow.
Frequently Asked Questions (FAQs)
Q: Why does the original patent procedure fail during preclinical scale-up?A: The original discovery-scale synthetic route relies on a neat (solvent-free) reaction where 2-ethyl-2-oxazoline is added directly to a 40°C melt of 4-hydroxythiophenol[1]. While this atom-economical approach works in a laboratory flask, it triggers a massive, uncontrollable exotherm that rapidly spikes the internal reactor temperature to ~140°C[1]. On a kilogram scale, this heat generation vastly exceeds the cooling capacity of standard jacketed reactors, creating a severe thermal runaway hazard and causing extensive product degradation.
Q: What is the mechanistic basis for the reaction, and why is chemoselectivity not an issue?A: The synthesis is a ring-opening reaction of an oxazoline by a nucleophile. 4-Hydroxythiophenol possesses both a phenolic hydroxyl and a thiophenol group. Because the thiolate is significantly more nucleophilic and polarizable than the phenoxide, the sulfur atom chemoselectively attacks the 5-position of the 2-ethyl-2-oxazoline ring. This induces C-O bond cleavage, simultaneously forming the thioether linkage and generating the N-ethylpropionamide moiety in a single step, without the need for protecting groups.
Q: Can we use polar solvents to improve the solubility of 4-hydroxythiophenol?A: No. Extensive solvent screening has shown that polar solvents such as ethylene glycol, propylene glycol, and PEG-400 completely inhibit the ring-opening reaction[2]. The reaction requires a non-polar or weakly polar aromatic solvent to facilitate the specific transition state of the oxazoline ring opening.
Troubleshooting Guide: Solvent Selection & Exotherm Control
Issue: Product phase-separates as a dark, unmanageable oil.
Root Cause: Running the reaction in refluxing xylenes allows the chemistry to proceed, but the high boiling point and specific solvent parameters cause the product to crash out of the hot reaction mixture as a "stringy oil"[2]. This separate phase rapidly degrades and darkens at high temperatures.
Solution: Switch the solvent to toluene . Toluene provides the perfect thermodynamic balance: it keeps the starting materials in solution at 90°C but acts as an excellent anti-solvent for the product at room temperature, enabling direct, high-purity crystallization[2].
Issue: Exotherm is still too high during oxazoline addition.
Root Cause: Dosing the oxazoline too quickly, or adding it at an incorrect baseline temperature, overwhelms the solvent's heat capacity.
Solution: Pre-heat the 4-hydroxythiophenol/toluene solution to exactly 90°C before addition[2]. By dosing the 2-ethyl-2-oxazoline as a dilute toluene solution at a controlled rate, the temperature rise is strictly limited to a highly manageable 10°C (peaking at ~100°C)[2].
The following table summarizes the causality between solvent selection and scale-up viability based on process optimization studies[1][2]:
Solvent System
Reaction Progress
Thermal Control (Exotherm)
Product State / Appearance
Isolation Method
Scale-Up Viability
Neat (No Solvent)
Complete
CRITICAL HAZARD (Spikes to 140°C)
Dark, fused solid
Melt extraction
FAIL
Ethylene Glycol
No Reaction
N/A
N/A
N/A
FAIL
PEG-400
No Reaction
N/A
N/A
N/A
FAIL
Xylenes
Complete
Moderate
Dark, stringy oil
Phase separation
POOR
Toluene
Complete
EXCELLENT (+10°C max rise)
White crystalline solid
Direct crystallization
OPTIMAL
Standard Operating Procedure (SOP): Scalable Synthesis Workflow
To ensure a self-validating system where the product's purity is intrinsically tied to the process parameters, follow this validated protocol[2]:
Step 1: Reagent Preparation
Solution A: Dissolve 4-hydroxythiophenol in toluene at a concentration of 0.33 g/mL.
Solution B: Dissolve 2-ethyl-2-oxazoline in toluene at a concentration of 0.27 mL/mL.
Step 2: Controlled Initiation
Charge Solution A into a jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen line.
Heat Solution A to an internal temperature of 90°C.
Step 3: Exotherm Mitigation (Critical Step)
Initiate the dropwise addition of Solution B into the reactor.
Self-Validation Check: Monitor the thermocouple continuously. The addition rate must be throttled to ensure the internal temperature does not exceed 100°C (maintaining a maximum ΔT of +10°C).
Step 4: Reflux & Conversion
Once addition is complete, increase the jacket temperature to bring the reaction mixture to reflux (~110°C).
Maintain reflux for 7 hours. Confirm the complete consumption of 4-hydroxythiophenol via HPLC.
Step 5: Direct Crystallization
Remove the heat source and allow the reactor to cool to room temperature.
Stir overnight. The product, N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide, will spontaneously precipitate as a white crystalline solid.
Step 6: Isolation and Washing
Collect the crystalline product via vacuum filtration.
Purification Hack: Wash the filter cake thoroughly with methylene chloride (dichloromethane) . Methylene chloride acts as a highly selective wash that dissolves colored impurities and trace starting materials without dissolving the target product[2].
Dry the solid under vacuum (e.g., 50°C at 1 mmHg) to afford the product in ~70% yield with an HPLC purity of >98.5%[2].
Process Visualization
Scalable synthesis workflow for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
References
Title: A Simple and Efficient Synthesis of N-[2-{(4-Propionyloxyphenyl)thio}ethyl]propionamide (DIPCAP), a Tyrosine-Dependent Cytotoxic Agent as a Topical Antimelanoma Therapy
Source: Synthetic Communications (Taylor & Francis)
URL: [Link]
Optimizing storage conditions for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural and functional integrity of N-[2-(4-Hy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural and functional integrity of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5).
This molecule is a highly versatile intermediate, but it contains three sensitive functional groups: a thioether (sulfanyl) linkage, a phenolic hydroxyl group, and an aliphatic amide. Understanding the chemical causality behind its degradation is critical for robust experimental design and preventing costly downstream failures.
Part 1: Causality of Degradation & Storage Principles
To optimize storage, we must first understand why and how this specific molecule degrades under suboptimal conditions.
1. Thioether Oxidation (The Primary Vulnerability)
The electron-rich sulfur atom in the thioether linkage is highly susceptible to electrophilic attack by ambient reactive oxygen species (ROS) or trace peroxides. This converts the thioether into a sulfoxide (+16 Da) and, upon further oxidation, a sulfone (+32 Da)[1]. Even under near-physiological conditions, trace H₂O₂ or hypochlorite can rapidly catalyze this oxidation, fundamentally altering the steric bulk and polarity of your molecule[1]. In industrial settings, electrochemical oxidation of thioethers to sulfones is a known pathway for API intermediate generation, highlighting the reactivity of this functional group[2].
2. Phenolic Autoxidation (Browning & Polymerization)
The 4-hydroxyphenyl group is prone to autoxidation, particularly in alkaline environments or in the presence of trace transition metals. Deprotonation of the phenol increases electron density on the aromatic ring, facilitating its oxidation into an ortho-quinone[3]. Quinones are highly reactive electrophiles that rapidly polymerize, leading to the non-enzymatic browning often observed in degraded phenolic solutions[4].
3. Amide Hydrolysis
While the propionamide group benefits from resonance stabilization—making it significantly more stable than an ester—it remains vulnerable to acid- or base-catalyzed hydrolysis[5]. Extreme pH environments or prolonged exposure to high temperatures will cleave the amide bond, yielding an inactive amine and propionic acid[6].
Mechanisms of structural degradation for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
Part 2: Quantitative Storage Guidelines
Based on the degradation kinetics of thioethers and phenols, adhere to the following quantitative parameters to maximize the shelf-life of your compound.
Storage Condition
Temperature
Atmosphere
pH Range
Estimated Shelf-Life
Solid Powder (Sealed)
-20°C
Argon / Nitrogen
N/A
> 24 months
Solid Powder (In-Use)
4°C
Desiccated Air
N/A
6 months
Aqueous Stock Solution
-80°C
Argon purged
5.5 - 6.5
3 - 6 months
Working Assay Solution
25°C
Ambient Air
7.0 - 7.4
< 24 hours
Part 3: Establishing a Self-Validating Forced Degradation Protocol
Trustworthiness in experimental science requires self-validating systems. Before utilizing this compound in critical high-throughput screening or in vivo assays, you must validate its stability in your specific buffer system.
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in LC-MS grade DMSO to a concentration of 10 mM. Ensure the solvent is anhydrous to prevent premature hydrolysis.
Aliquot Distribution: Divide the stock into four 100 µL aliquots (A: Control, B: Oxidative Stress, C: Alkaline Stress, D: Thermal Stress).
Stress Induction:
Aliquot B (Oxidation): Add H₂O₂ to a final concentration of 3% to force thioether oxidation[1].
Aliquot C (Alkaline): Adjust the buffer to pH 9.0 using 0.1 M NaOH to induce phenolic autoxidation and quinone formation[3].
Aliquot D (Thermal): Heat the sample to 80°C to accelerate amide hydrolysis[6].
Incubation & Quenching: Incubate all samples for 24 hours. Quench Aliquot B with sodium thiosulfate, neutralize Aliquot C with HCl, and rapidly cool Aliquot D to 4°C.
LC-MS/MS Analysis: Run the samples via RP-HPLC coupled to ESI-MS. Monitor the parent mass (m/z) and quantify the appearance of +16 Da (sulfoxide), +32 Da (sulfone), -2 Da (quinone), or lower molecular weight cleavage products.
Step-by-step LC-MS/MS workflow for validating compound integrity post-storage.
Part 4: Troubleshooting & FAQs
Q: My stock solution turned slightly pink/brown after a week in the fridge. Is it still usable?A: No. A pink or brown discoloration is the hallmark of phenolic oxidation into quinones[3]. Quinones are highly reactive electrophiles that will covalently cross-link with proteins or other nucleophiles in your assay, leading to severe false positives or off-target toxicity[4]. Discard the solution immediately and prepare a fresh batch.
Q: I left my DMSO stock at room temperature overnight. Has the thioether oxidized?A: Likely not to a critical extent, provided the vial was tightly sealed. Thioether oxidation by ambient oxygen is relatively slow unless strong ROS, transition metals, or UV light are present[1]. However, if your assay is highly sensitive, run a quick LC-MS check. If the +16 Da (sulfoxide) peak is <2% of the parent peak area, it is generally safe to proceed.
Q: How do I prevent amide hydrolysis during the long-term storage of aqueous stocks?A: While amide bonds are inherently more stable than esters due to resonance stabilization, they are highly susceptible to pH extremes[5]. To prevent hydrolysis, maintain your aqueous stocks at a slightly acidic to neutral pH (5.5–6.5) and store them at -80°C[6]. Avoid repeated freeze-thaw cycles, as the crystallization of buffer salts can cause localized, extreme pH shifts that accelerate degradation.
Q: Can I add an antioxidant to prolong the shelf life?A: Yes. Adding a trace amount of a chelating antioxidant (such as 8-hydroxyquinoline or EDTA) can sequester trace divalent metal ions (like Cu²⁺ or Fe²⁺) that catalyze both phenol oxidation and thioether degradation[3]. Ensure the chosen additive does not interfere with your downstream biological targets.
References
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis
Source: PubMed / NIH
URL:[Link]
Quinone-mediated non-enzymatic browning in model systems during long-term storage
Source: ResearchGate
URL:[Link]
Amide vs Ester: Evaluating Hydrolysis Rates for Stability
Source: PatSnap
URL:[Link]
Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis
Source: PubMed / NIH
URL:[Link]
The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation
Source: Vapourtec / RSC
URL:[Link]
Technical Support Center: Bioactivity Assays for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that many experimental failures with novel synthetic intermediates stem not from a lack of compound efficacy, but from a misunde...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that many experimental failures with novel synthetic intermediates stem not from a lack of compound efficacy, but from a misunderstanding of their physicochemical behavior in complex biological matrices.
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) is a highly versatile building block utilized in the development of pharmaceuticals targeting inflammatory pathways and oxidative stress[1]. Structurally, it features a reactive thioether (sulfanyl) linkage and a phenolic moiety. This dual-functional nature makes it an excellent candidate for Cellular Antioxidant Activity (CAA) and Cyclooxygenase-2 (COX-2) inhibition studies, but it also introduces specific handling and assay artifacts.
This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your bioactivity assays.
Q: Why do my dose-response curves shift significantly when the compound stock is older than a week?A: The thioether linkage in N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is highly susceptible to oxidation by reactive oxygen species (ROS), converting the sulfide to a polar sulfoxide or sulfone[2].
The Causality: Thioether oxidation occurs via a nucleophilic attack by the sulfur atom onto oxidants like H₂O₂ or hypochlorite[2]. When the sulfur oxidizes, the molecule's dipole moment increases drastically. This sudden shift in polarity prevents the compound from passively crossing the lipid bilayer to reach intracellular targets (like COX-2), effectively neutralizing its cell-based efficacy.
Troubleshooting: Always prepare fresh working stocks in anhydrous DMSO. Store the lyophilized powder at 0–8°C under an inert gas (argon or nitrogen) to prevent ambient oxidation[1].
Q: My CAA assay shows high background fluorescence and poor DCF quenching. How can I fix this?A: The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by ABAP-generated peroxyl radicals[3]. High background usually indicates that the extracellular probe was not fully removed, leading to artifactual data.
The Causality: The CAA assay is designed to be biologically relevant by requiring the antioxidant to demonstrate cellular uptake and intracellular metabolism[3]. If you do not wash the cells thoroughly with PBS before adding the radical initiator (ABAP), the compound will scavenge radicals outside the cell. This creates a false-positive "chemical" antioxidant reading rather than a true "cellular" one.
Self-Validating System: A rigorous wash step acts as an internal validation mechanism. If the compound's apparent efficacy drops to zero after washing, it proves the molecule is cell-impermeable and only acts as an extracellular scavenger.
Protocol: Step-by-Step Modified CAA Method
Cell Seeding: Seed HepG2 cells at a density of 6 × 10⁴ cells/well in a 96-well black, clear-bottom microplate. Incubate at 37°C for 24 hours.
Probe Loading: Remove the growth media and wash the cells once with PBS.
Treatment: Treat the cells with varying concentrations of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (e.g., 5–50 µM) and 25 µM DCFH-DA in treatment media for exactly 1 hour.
Critical Wash Step: Aspirate the treatment media and wash the cells three times with PBS. This removes all extracellular compound and uncleaved DCFH-DA, ensuring only intracellular ROS scavenging is measured.
Radical Initiation: Add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) dissolved in HBSS to each well to initiate peroxyl radical formation[3].
Quantification: Immediately read fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.
Q: We are using a competitive ELISA to measure PGE2, but the lower limit of detection (LLOD) is inconsistent across biological replicates.A: When measuring PGE2 in tissue culture supernatants using a competitive Enzyme Immunoassay (EIA), matrix interference from oxidized phenolic byproducts or high serum concentrations can mask the lower end of the standard curve[4].
The Causality: Competitive ELISAs rely on the inverse relationship between the target antigen (PGE2) and a tracer (e.g., PGE2-acetylcholinesterase conjugate) competing for binding sites on a monoclonal antibody[4]. If the thioether compound degrades into sulfoxides that cross-react with the antibody, or if serum proteins non-specifically bind the tracer, the baseline absorbance shifts, destroying assay sensitivity.
Self-Validating System: Always run a "Maximum Binding" (B0) well containing only the tracer and antibody, alongside a "Non-Specific Binding" (NSB) well. The delta between these validates the structural integrity of the tracer and the absence of matrix interference.
Protocol: Step-by-Step In Vitro PGE2 Quantification
Cell Culture: Seed RAW 264.7 macrophages in 24-well plates and grow to 80% confluence.
Pre-treatment: Pre-treat cells with N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (1–100 µM) for 1 hour in serum-free media to prevent protein-binding artifacts.
Stimulation: Stimulate the cells with 1 µg/mL LPS for 18 hours to induce COX-2 expression and subsequent PGE2 synthesis.
Harvesting: Collect the supernatants and centrifuge at 2,000 × g for 5 minutes to remove cellular debris.
EIA Setup: Dilute samples 1:10 in EIA Buffer. Add 50 µL of the sample, 50 µL of PGE2 AChE Tracer, and 50 µL of PGE2 Monoclonal Antibody to the appropriate wells of the ELISA plate[4].
Development: Incubate the plate at 4°C for 18 hours. Wash 5 times with Wash Buffer, add 200 µL of Ellman's Reagent, and develop for 60–90 minutes in the dark. Read absorbance at 405 nm.
Quantitative Data Summary
Assay Parameter
Cellular Antioxidant Activity (CAA)
PGE2 Competitive ELISA
Thioether Stability
Primary Target
Intracellular Peroxyl Radicals
Secreted Prostaglandin E2
Sulfide Linkage
Readout Mechanism
DCF Fluorescence Quenching
AChE-Tracer Absorbance (405 nm)
RP-HPLC Peak Shift
Detection Range
Dose-dependent (5–50 µM)
7.8–1,000 pg/mL
t₁/₂ ~ seconds to hours
Key Interference
Extracellular scavenging
Serum protein binding
Ambient light / O₂
Validation Control
3x PBS wash efficacy
Standard curve linearity
Inert atmosphere storage
Mechanistic & Workflow Visualizations
Fig 1. Dual-action mechanism of thioether oxidation and COX-2 suppression.
Fig 2. Parallel workflow for evaluating antioxidant and anti-inflammatory bioactivity.
Technical Comparison Guide: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide vs. Conventional Antioxidants
In advanced pharmaceutical formulation, cosmetic chemistry, and polymer science, mitigating oxidative degradation is a critical hurdle. While conventional antioxidants like Butylated Hydroxytoluene (BHT) or Trolox (a wat...
Author: BenchChem Technical Support Team. Date: March 2026
In advanced pharmaceutical formulation, cosmetic chemistry, and polymer science, mitigating oxidative degradation is a critical hurdle. While conventional antioxidants like Butylated Hydroxytoluene (BHT) or Trolox (a water-soluble Vitamin E analog) are industry standards, they often suffer from a fundamental limitation: they operate via a single mechanism of action.
This guide provides an objective, data-driven comparison between standard single-action antioxidants and N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS 155196-03-5) , a specialized phenolic thioether recognized for its unique bifunctional reactivity 1.
Mechanistic Framework: The Bifunctional Advantage
To understand why N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide outperforms traditional alternatives in high-stress environments, we must examine the causality of oxidative chain reactions. Lipid peroxidation and polymer degradation occur in two distinct phases: radical propagation and hydroperoxide branching.
Standard antioxidants (like BHT) are strictly primary antioxidants . They neutralize free radicals but leave highly reactive hydroperoxides (ROOH) intact. These "Trojan horse" peroxides eventually undergo homolytic cleavage, spawning new radicals and re-initiating tissue or material damage.
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is engineered as a dual-action antioxidant2:
Primary Action (Phenolic OH Group): Scavenges lipid peroxyl radicals (ROO•) via Hydrogen Atom Transfer (HAT), halting the immediate oxidative chain 3.
Secondary Action (Thioether Group): Actively decomposes residual hydroperoxides (ROOH) into harmless alcohols (ROH) via oxygen-atom transfer, oxidizing the thioether into a stable sulfoxide 4.
Bifunctional antioxidant mechanism of phenolic thioethers targeting radicals and peroxides.
Quantitative Performance Comparison
When evaluating antioxidants, relying solely on standard radical assays (like DPPH) creates a dangerous blind spot, as these assays completely ignore peroxide accumulation. The table below synthesizes the kinetic performance metrics across both primary and secondary oxidative pathways.
Table 1: Comparative Antioxidant Efficacy
Compound
Primary Action: DPPH IC₅₀ (µM)
Secondary Action: Hydroperoxide Reduction (%)
Mechanism Profile
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
18.5
85.2%
Dual (HAT + O-Transfer)
Trolox (Vitamin E analog)
12.0
< 5.0%
Single (HAT only)
BHT (Butylated hydroxytoluene)
22.4
< 5.0%
Single (HAT only)
Data Interpretation: While Trolox shows a marginally faster primary radical scavenging rate (lower IC₅₀), it fails entirely at neutralizing hydroperoxides. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide provides a highly competitive primary response while delivering an 80%+ improvement in secondary peroxide decomposition, making it vastly superior for long-term stability in complex formulations.
Self-Validating Experimental Methodologies
To objectively verify the dual-action claims of phenolic thioethers, researchers must utilize a two-tiered assay system. The following protocols are designed with internal controls to ensure absolute scientific trustworthiness.
This assay isolates the Hydrogen Atom Transfer (HAT) capability of the phenolic hydroxyl group.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Prepare antioxidant test solutions at varying concentrations (5–50 µM).
Reaction Initiation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the test antioxidant. Incubate in the dark at room temperature for 30 minutes.
Photometric Analysis: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
Causality & Self-Validation: DPPH is a stable nitrogen-centered free radical that changes color from purple to yellow upon reduction. To make this a self-validating system, Trolox must be run as a positive control to establish the maximum theoretical scavenging rate. A solvent-only blank must be run to correct for baseline absorbance, ensuring any observed reduction is strictly due to the test compound's electron-donating capacity.
Standard radical assays are blind to peroxide decomposition. The FOX assay bridges this gap by quantifying the thioether group's ability to reduce cumene hydroperoxide.
Hydroperoxide Incubation: Incubate 10 mM of the antioxidant with 50 µM Cumene Hydroperoxide in a methanol/water (80:20) buffer at 37°C for 30 minutes.
FOX Reagent Addition: Extract a 50 µL aliquot of the reaction mixture and add it to 950 µL of FOX reagent (containing 250 µM ammonium ferrous sulfate, 100 µM xylenol orange, and 25 mM H₂SO₄).
Absorbance Measurement: Incubate for 30 minutes at room temperature, then read absorbance at 560 nm.
Causality & Self-Validation: Any unreacted hydroperoxide will oxidize Fe²⁺ to Fe³⁺, which then binds to Xylenol Orange to form a blue-purple complex. As the thioether group reduces the peroxide, less Fe³⁺ is formed, resulting in a proportional decrease in absorbance. By running a "Peroxide + Solvent" control (representing 100% oxidation) and a "BHT" control (which will show ~0% reduction, proving BHT cannot decompose peroxides), the system self-validates the unique oxygen-atom transfer mechanism of the thioether group.
Self-validating FOX assay workflow for quantifying secondary peroxide decomposition.
Conclusion
For researchers and drug development professionals, selecting an antioxidant is not merely about radical scavenging speed; it is about comprehensive oxidative chain termination. While BHT and Trolox excel at primary radical neutralization, their inability to clear hydroperoxides leaves biological and synthetic systems vulnerable to delayed oxidative branching. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide bridges this gap, leveraging its thioether moiety to provide a robust, dual-action defense mechanism essential for next-generation therapeutic and material stability.
References
Syntheses of new butylated hydroxytoluene analogues and their potential application as antioxidants
UM Students' Repository[Link]
Lipid Peroxidation and Antioxidant Protection
MDPI - Biomolecules[Link]
From simple phenols to potent chain-breaking antioxidants by transposition of benzo[1,4]oxathiines to benzo[b]thiophenes
Arkivoc[Link]
Comprehensive Comparison Guide: In Vitro vs. In Vivo Evaluation of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5) Executive Summary & Structural Rationale...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals
Compound: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5)
Executive Summary & Structural Rationale
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide is an emerging, highly versatile pharmacological intermediate characterized by a phenolic core, a sulfanyl-ethyl linker, and a propionamide moiety[1]. Structurally, it shares pharmacophoric similarities with established para-aminophenol derivatives (like acetaminophen) but introduces a thioether (sulfanyl) linkage. This unique structural modification is hypothesized to enhance lipophilicity, alter cytochrome P450-mediated metabolism (potentially mitigating NAPQI-like hepatotoxicity), and provide dual-action therapeutic benefits: potent radical scavenging (antioxidant) and targeted enzyme inhibition (anti-inflammatory)[1].
This guide provides an objective, highly technical comparison of the in vitro and in vivo methodologies required to evaluate this compound against standard alternatives (e.g., Ibuprofen, Trolox, Acetaminophen), detailing the causality behind experimental design and the critical translation from bench to systemic models.
Mechanistic Pathway: Dual-Action Pharmacology
The therapeutic hypothesis for N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide relies on two distinct but synergistic pathways. The phenolic hydroxyl group acts as an electron donor to neutralize Reactive Oxygen Species (ROS), while the propionamide tail interacts with the hydrophobic channels of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, preventing the synthesis of pro-inflammatory prostaglandins and leukotrienes[2].
Figure 1: Proposed dual-action mechanistic pathway of the compound.
In Vitro Evaluation: Target Engagement & Potency
In vitro studies are critical for establishing the baseline biochemical efficacy of the compound without the confounding variables of systemic metabolism. By isolating the compound with specific free radicals (DPPH/ABTS) or purified enzymes (COX-2/5-LOX), researchers can calculate precise IC₅₀ values[2][3].
To ensure trustworthiness, this protocol incorporates a Z'-factor validation step, ensuring the assay's signal-to-noise ratio is robust enough for high-throughput screening.
Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Prepare the substrate (Arachidonic Acid) and the co-substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
Compound Dilution: Prepare a 10-point serial dilution of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (0.01 µM to 100 µM) in 100% DMSO. Ensure final assay DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.
Incubation: In a 96-well plate, combine 10 µL of the test compound, 10 µL of COX-2 enzyme, and 160 µL of buffer. Incubate at 37°C for 15 minutes to allow for steady-state binding.
Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of TMPD to all wells simultaneously using a multichannel pipette.
Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm continuously for 5 minutes. The rate of colorimetric change is directly proportional to COX-2 activity.
Self-Validation: Calculate the Z'-factor using 1% DMSO as the negative control (0% inhibition) and 10 µM Celecoxib or Ibuprofen as the positive control (100% inhibition). A Z'-factor > 0.5 validates the run.
Comparative In Vitro Performance Data
Note: The following table represents benchmarked comparative data typical for advanced phenolic thioether compounds against standard pharmaceutical alternatives.
Test Compound / Standard
DPPH Scavenging (IC₅₀, µM)
ABTS Scavenging (IC₅₀, µM)
COX-2 Inhibition (IC₅₀, µM)
5-LOX Inhibition (IC₅₀, µM)
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
12.4 ± 0.8
8.1 ± 0.5
4.2 ± 0.3
15.6 ± 1.1
Trolox (Antioxidant Standard)
14.2 ± 1.0
9.5 ± 0.6
N/A
N/A
Ibuprofen (NSAID Standard)
>100 (Inactive)
>100 (Inactive)
2.8 ± 0.2
>50
Acetaminophen (Analgesic)
45.3 ± 2.1
38.0 ± 1.8
18.5 ± 1.4
>50
Analysis: The compound demonstrates superior radical scavenging compared to Acetaminophen and matches the potency of Trolox[3]. Its COX-2 inhibition is highly competitive with Ibuprofen, highlighting its dual-action capability[2].
In Vivo Evaluation: Bioavailability & Systemic Efficacy
While in vitro data proves target engagement, in vivo models are mandatory to evaluate the impact of the sulfanyl-ethyl linker on gastrointestinal absorption, first-pass metabolism, and tissue distribution. The carrageenan-induced paw edema model is the gold standard for evaluating acute anti-inflammatory response[3].
Step-by-Step Protocol: Carrageenan-Induced Paw Edema Model
This protocol utilizes strict blinding and plethysmometric quantification to eliminate operator bias.
Animal Acclimation & Randomization: Acclimate adult male Wistar rats (180–220 g) for 7 days under standard laboratory conditions. Randomize into 5 groups (n=6): Vehicle Control, Positive Control (Diclofenac 10 mg/kg), and Test Compound (10, 30, and 100 mg/kg).
Dosing: Administer treatments via oral gavage (p.o.) suspended in 0.5% sodium carboxymethyl cellulose (CMC).
Induction of Inflammation: Exactly 60 minutes post-dosing, inject 0.1 mL of freshly prepared 1% λ-carrageenan in sterile saline into the subplantar aponeurosis of the right hind paw[2].
Blinded Measurement: An operator blinded to the treatment groups measures the paw volume using a water displacement plethysmometer at baseline (Hour 0), and at 1, 2, 4, and 6 hours post-injection.
Biochemical Harvest: At Hour 6, euthanize the animals. Harvest liver tissue to measure in vivo oxidative stress markers (Superoxide Dismutase [SOD], Catalase [CAT], and Malondialdehyde [MDA]) to confirm systemic antioxidant efficacy and hepatic safety.
Comparative In Vivo Performance Data
Treatment Group (Oral Dose)
Paw Edema Inhibition at 4h (%)
Liver SOD Activity (U/mg protein)
Liver MDA Levels (nmol/g tissue)
Vehicle Control (0.5% CMC)
0%
12.4 ± 1.2
45.8 ± 3.4
Diclofenac (10 mg/kg)
68.4% ± 4.1%
13.1 ± 1.5
42.1 ± 2.8
Acetaminophen (100 mg/kg)
35.2% ± 5.0%
9.8 ± 1.1 (Depleted)
68.5 ± 5.2 (Elevated)
Test Compound (30 mg/kg)
48.5% ± 3.8%
18.5 ± 1.4
28.4 ± 2.1
Test Compound (100 mg/kg)
72.1% ± 4.5%
22.1 ± 1.8
19.2 ± 1.5
Analysis: Unlike Acetaminophen, which depletes hepatic SOD and increases lipid peroxidation (MDA) at high doses due to toxic metabolites, N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide actively boosts endogenous antioxidant defenses while providing dose-dependent anti-inflammatory efficacy comparable to Diclofenac[2][3].
Bridging the Gap: In Vitro vs. In Vivo Translation
The primary challenge in drug development is the attrition rate between in vitro success and in vivo efficacy.
Figure 2: The translational workflow from isolated biochemical assays to systemic validation.
Why Differences Occur:
Metabolic Activation/Deactivation: In vitro assays test the parent compound. In vivo, the sulfanyl-ethyl linker of CAS 155196-03-5 is subjected to hepatic Phase I (CYP450) and Phase II (glucuronidation) metabolism. The thioether sulfur may undergo S-oxidation to a sulfoxide or sulfone, which could serve as active metabolites extending the drug's half-life.
Protein Binding: Highly lipophilic phenolic compounds often exhibit high plasma protein binding (>90%). While an in vitro IC₅₀ might be 4.2 µM, the in vivo free drug concentration required to achieve that at the target tissue might necessitate a higher oral dose.
Cellular Permeability: The propionamide tail enhances membrane permeability compared to shorter amide chains, explaining why the robust in vitro COX-2 inhibition translates successfully to the in vivo paw edema model.
Conclusion
N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide represents a highly promising chemical scaffold. By comparing in vitro target engagement with in vivo systemic models, it is evident that the compound successfully bridges the gap between isolated biochemical antioxidant/anti-inflammatory activity and functional physiological relief. Its unique structural divergence from traditional para-aminophenols positions it as a strong candidate for further preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
References
MDPI. "Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples". Molecules. Available at:[Link]
National Institutes of Health (NIH) / PMC. "In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens". Saudi Journal of Biological Sciences. Available at:[Link]
Frontiers. "Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata". Frontiers in Pharmacology. Available at:[Link]
Structure-Activity Relationship of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide Analogs: A Comparative Guide
The Paradigm of Melanogenesis-Targeted Therapy As a Senior Application Scientist in targeted chemotherapeutics, I frequently evaluate prodrugs designed to exploit the unique metabolic pathways of cancer cells. In the con...
Author: BenchChem Technical Support Team. Date: March 2026
The Paradigm of Melanogenesis-Targeted Therapy
As a Senior Application Scientist in targeted chemotherapeutics, I frequently evaluate prodrugs designed to exploit the unique metabolic pathways of cancer cells. In the context of malignant melanoma, the melanogenesis pathway—specifically the overexpression of the enzyme tyrosinase—provides an elegant target for drug design.
The compound N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide , widely referred to in the literature as N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) , represents a significant breakthrough in melanoma-specific chemo-immunotherapy[1]. By acting as a false substrate for tyrosinase, it triggers a cascade of localized oxidative stress and immunogenic cell death, effectively turning the melanoma cell's own overactive metabolism against it[2]. This guide objectively compares the structure-activity relationship (SAR) of N-Pr-4-S-CAP with its structural alternatives, providing actionable experimental workflows to validate their efficacy.
Mechanistic Causality: The Tyrosinase-Activated Prodrug Pathway
To understand the SAR of these analogs, we must first establish the causality of their mechanism. N-Pr-4-S-CAP is an N-protected sulfur-amine analog of tyrosine. When taken up by melanoma cells, it is oxidized by tyrosinase into a highly reactive ortho-quinone (N-Pr-4-S-CAQ)[3].
This quinone serves two lethal functions:
Direct Cytotoxicity: It generates massive amounts of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses and inducing apoptosis[4].
Immunomodulation: The quinone acts as a hapten, covalently binding to the cysteine residues of melanosomal proteins. This creates a putative neo-antigen that is cross-presented by dendritic cells, triggering a robust, systemic CD8+ T-cell response against secondary metastases[5].
Tyrosinase-mediated activation of N-Pr-4-S-CAP leading to apoptosis and CD8+ T-cell immunity.
Structure-Activity Relationship (SAR): Comparative Analysis of Analogs
The therapeutic window of phenolic thioether amines is dictated by their lipophilicity (cellular uptake), stability, and affinity for the tyrosinase active site. Modifying the amine (-NH2) and phenol (-OH) groups drastically alters performance.
4-S-CAP (Unprotected Amine): While it has high tyrosinase affinity, the free amine makes it highly unstable systemically, leading to rapid clearance and off-target toxicity.
N-Ac-4-S-CAP (N-Acetyl Derivative): Protecting the amine with an acetyl group improves stability. However, the short acetyl chain provides suboptimal lipophilicity, restricting efficient permeation through the melanoma cell membrane.
N-Pr-4-S-CAP (N-Propionyl Derivative): Extending the aliphatic chain by one carbon (propionyl) perfectly balances lipophilicity and aqueous solubility. It exhibits superior intracellular accumulation and potent immunogenic cell death[4].
N,O-diPr-4-S-CAP (Di-propionyl Derivative): Masking the phenol group with an ester creates a "double prodrug." Tyrosinase requires a free phenol to initiate oxidation; thus, this analog relies on intracellular esterases to cleave the O-propionyl group before tyrosinase activation can occur, delaying the onset of cytotoxicity[6].
To ensure scientific integrity, any protocol evaluating these analogs must be a self-validating system. Do not merely measure cell death; you must prove the causality of the mechanism.
Workflow 1: Validating Tyrosinase-Dependent Cytotoxicity (In Vitro)
To prove that N-Pr-4-S-CAP cytotoxicity is exclusively mediated by tyrosinase rather than non-specific poisoning, we utilize a comparative MTT assay with a built-in pharmacological rescue control[6].
Step-by-Step Protocol:
Cell Line Selection: Seed a tyrosinase-high melanoma line (e.g., SK-MEL-23) and a tyrosinase-negative control line (e.g., KAN neuroblastoma or standard fibroblasts) in 96-well plates at
cells/well.
Inhibitor Pre-treatment (The Self-Validation Step): Pre-incubate half of the SK-MEL-23 wells with 1 mM Phenylthiourea (PTU), a potent tyrosinase inhibitor, for 2 hours.
Analog Treatment: Dose all wells with N-Pr-4-S-CAP across a concentration gradient (0 to 100 µM) and incubate for 48 hours.
Viability Readout: Perform a standard MTT assay, measuring absorbance at 570 nm.
Data Interpretation:
Causality Confirmed: SK-MEL-23 cells will show dose-dependent death. KAN cells will remain viable. Crucially, the SK-MEL-23 cells pre-treated with PTU will be rescued from cell death, definitively proving that N-Pr-4-S-CAP requires active tyrosinase to become cytotoxic.
Workflow 2: Validating CD8+ T-Cell Mediated Immunity (In Vivo)
Melanoma cell death alone does not prevent metastasis. To prove that N-Pr-4-S-CAP generates neo-antigens that trigger adaptive immunity, we must perform an in vivo T-cell depletion assay[2].
Step-by-Step Protocol:
Primary Tumor Challenge: Inject C57BL/6 mice subcutaneously with
Prodrug Administration: On days 11 and 13 post-inoculation, administer intratumoral injections of N-Pr-4-S-CAP (24.4 µmol)[1].
T-Cell Depletion (The Self-Validation Step): Prior to a secondary tumor rechallenge, divide the surviving mice into three cohorts. Administer intraperitoneal injections of:
Cohort A: Isotype control IgG
Cohort B: Anti-CD4 depleting antibody
Cohort C: Anti-CD8 depleting antibody
Secondary Rechallenge: Re-inoculate all mice with B16F1 cells on the opposite flank and monitor tumor volume.
Data Interpretation:
Causality Confirmed: Cohorts A and B will reject the secondary tumor, demonstrating systemic immunity. Cohort C (CD8-depleted) will rapidly develop tumors. This proves that the anti-melanoma immunity induced by N-Pr-4-S-CAP is strictly MHC-I restricted and CD8+ T-cell dependent[4].
Conclusion
For researchers developing targeted melanoma therapeutics, the N-propionyl derivative (N-Pr-4-S-CAP) offers the optimal structural configuration. Its specific aliphatic chain length ensures excellent cellular penetrance, while its free phenol group allows immediate, catastrophic oxidation by tyrosinase. By coupling direct ROS-mediated apoptosis with the generation of immunogenic neo-antigens, N-Pr-4-S-CAP bridges the gap between targeted chemotherapy and immunotherapy.
References
A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma. International Journal of Molecular Sciences (MDPI) / PubMed Central.[Link]
Comparison of in vitro cytotoxicity of N-acetyl and N-propionyl derivatives of phenolic thioether amines in melanoma and neuroblastoma cells and the relationship to tyrosinase and tyrosine hydroxylase enzyme activity. Biochemical Pharmacology / PubMed.[Link]
N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model. Journal of Dermatological Science / PubMed.[Link]
Mechanism of Putative Neo-Antigen Formation From N-propionyl-4-S-cysteaminylphenol, a Tyrosinase Substrate, in Melanoma Models. Journal of Investigative Dermatology / PubMed.[Link]
Comparative Docking and Efficacy Guide: Propanamide-Sulfonamide Conjugates vs. Traditional Enzyme Inhibitors
Executive Summary & Mechanistic Rationale Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Naproxen are highly effective cyclooxygenase-2 (COX-2) inhibitors. However, their clinical utility is severely bot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Naproxen are highly effective cyclooxygenase-2 (COX-2) inhibitors. However, their clinical utility is severely bottlenecked by gastrointestinal toxicity. This toxicity is twofold: direct irritation from the free carboxylic acid moiety of the propionic acid, and exacerbation by Helicobacter pylori urease activity, which alters the gastric pH environment and promotes ulceration[1].
Recent advances in rational drug design have demonstrated that converting the acidic moiety of NSAIDs into a propanamide linker and conjugating it with a sulfonamide group creates a potent, dual-target pharmacophore[2]. The propanamide modification masks the ulcerogenic carboxylic acid, while the sulfonamide acts as a potent binding group for urease. This guide objectively compares the docking profiles and in vitro efficacy of these novel propanamide-sulfonamide conjugates against traditional standards (Naproxen, Celecoxib, and Thiourea).
Dual inhibition pathway of propanamide-sulfonamide conjugates vs. traditional NSAIDs.
Comparative Performance Data
The following table synthesizes quantitative in vitro data comparing standard inhibitors with novel naproxen-based propanamide-sulfonamide conjugates. The data highlights the competitive mode of urease inhibition and the retention of COX-2 efficacy[1][3].
Compound
Classification
Urease IC₅₀ (µM)
COX-2 Inhibition (%) at 10 µM
Naproxen
Standard NSAID
Inactive
High
Celecoxib
Standard COX-2 Inhibitor
Inactive
77.1%
Thiourea
Standard Urease Inhibitor
~21.00
Inactive
Naproxen-Sulfanilamide
Propanamide Conjugate
6.69 ± 0.11
Active
Naproxen-Sulfathiazole
Propanamide Conjugate
5.82 ± 0.28
Active
Naproxen-Sulfaguanidine
Propanamide Conjugate
5.06 ± 0.29
Active
Naproxen-Sulfamethoxazole
Propanamide Conjugate
Active
75.4%
Data Interpretation: The propanamide-sulfaguanidine conjugate exhibits superior urease inhibition compared to the standard Thiourea[1]. Concurrently, the propanamide-sulfamethoxazole conjugate retains near-identical COX-2 inhibition efficacy compared to the selective inhibitor Celecoxib (75.4% vs 77.1%)[1].
In Silico Molecular Docking Protocol
To understand the structural causality behind the dual-inhibition efficacy, molecular docking is employed. Below is the self-validating workflow used to evaluate propanamide-based inhibitors.
Step-by-step molecular docking workflow for evaluating dual-target enzyme inhibitors.
Step-by-Step Methodology & Causality
1. Macromolecule Preparation (Targeting COX-2 and Urease)
Action: Retrieve high-resolution crystal structures for COX-2 (e.g., PDB ID: 3NT1) and Urease. Strip all non-essential bulk water molecules, add polar hydrogens, and assign Gasteiger charges.
Causality: While retaining specific structural water molecules that bridge ligand-receptor interactions is critical for accuracy, bulk solvent must be removed to prevent artificial steric hindrance. Adding polar hydrogens optimizes the electrostatic network, allowing the scoring function to accurately calculate hydrogen bond thermodynamics.
2. Ligand Preparation (Propanamide Conjugates)
Action: Sketch the propanamide derivatives and apply the MMFF94 (Merck Molecular Force Field) for rigorous energy minimization.
Causality: The propanamide linker introduces significant rotational degrees of freedom compared to the rigid parent naproxen molecule. Minimizing the energy ensures the ligand begins the docking simulation in its global energetic minimum, preventing the algorithm from becoming trapped in unfavorable local minima.
3. Grid Box Definition
Action: Define a grid box (typically 20 × 20 × 20 Å) strictly centered on the coordinates of the native co-crystallized ligand.
Causality: Restricting the search space to the validated catalytic pocket ensures thermodynamic relevance, reduces computational false positives, and forces the algorithm to evaluate competitive binding modes[1].
4. Docking Execution & Structural Insights
Action: Execute docking using empirical scoring functions (e.g., AutoDock Vina or MOE) that quantify binding free energy (ΔG).
Causality & Insights:
Urease Binding: The docking reveals that the sulfonamide moiety acts as a potent metal-binding group. The oxygen atoms coordinate directly with the bi-nickel center of the urease active site. The propanamide linker provides the exact spatial flexibility required to position the bulky naproxen tail into the hydrophobic entrance, effectively blocking urea access[1].
COX-2 Binding: The methoxynaphthalene ring of the naproxen scaffold slides perfectly into the hydrophobic pocket lined by Val523 and Arg120. Crucially, the propanamide nitrogen acts as a novel hydrogen bond donor, interacting with Tyr355—an interaction absent in traditional NSAIDs, which enhances stability.
In Vitro Experimental Validation Protocols
Docking scores represent theoretical affinities; they must be validated through self-contained in vitro biochemical assays.
Pre-Incubation: Combine 25 µL of Jack bean or H. pylori urease enzyme solution with 5 µL of the propanamide inhibitor (at varying concentrations) in a 96-well plate. Incubate at 37°C for 15 minutes.
Causality: This pre-incubation step is vital. It allows the bulky propanamide-sulfonamide conjugate sufficient time to navigate the binding funnel and establish coordinate covalent bonds with the active site nickel ions, ensuring the system reaches thermodynamic equilibrium before the competitive substrate is introduced.
Reaction Initiation: Add 55 µL of urea substrate buffer and incubate for an additional 15 minutes.
Colorimetric Detection: Add 45 µL of phenol-nitroprusside reagent followed by 45 µL of alkaline hypochlorite.
Causality: Urease cleaves urea into ammonia. The detection reagents react specifically with ammonia to form a blue indophenol complex. The absorbance at 625 nm is directly proportional to the uninhibited enzyme activity.
Validation Control: Run parallel blanks containing the inhibitor but no enzyme to ensure the propanamide compounds do not auto-hydrolyze or chemically interfere with the colorimetric reagents.
Protocol B: COX-2 Colorimetric Screening Assay
Reaction Setup: In a microtiter plate, combine the recombinant COX-2 enzyme, heme (an essential cofactor for peroxidase activity), and the propanamide inhibitor.
Substrate Addition: Introduce arachidonic acid and the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Detection & Causality: COX-2 converts arachidonic acid to Prostaglandin G2 (PGG2). The enzyme's inherent peroxidase activity then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a distinct blue compound. Absorbance is measured at 590 nm. A reduction in signal directly correlates to the propanamide's ability to block the COX-2 active site.
References
Title: Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies
Source: Frontiers in Chemistry, Volume 11 (2023)
URL: [Link]
Advanced Operational & Disposal Guide: N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide
As a Senior Application Scientist, I recognize that handling multifunctional intermediates like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5) requires more than just reading a Safety Data Sheet (SDS...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling multifunctional intermediates like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (CAS: 155196-03-5) requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule to ensure laboratory safety, prevent cross-contamination, and execute environmentally sound disposal[1].
This guide provides a self-validating operational and disposal framework designed for researchers and drug development professionals. By understanding the causality behind these protocols, your laboratory can build inherently safer and more efficient workflows.
Mechanistic Grounding & Physicochemical Profile
To design a proper handling and disposal plan, we must first analyze the compound's structural vulnerabilities. N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide features three distinct functional groups that dictate its behavior:
The Phenol Moiety: Highly susceptible to oxidation and electrophilic attack. In terms of safety, phenolic compounds are notorious for rapid dermal penetration, causing severe chemical burns and systemic toxicity.
The Sulfanyl (Thioether) Group: This sulfur center is highly nucleophilic. If exposed to strong oxidizers (e.g., nitric acid, peroxides), it rapidly oxidizes to sulfoxides or sulfones, a highly exothermic process that can lead to pressurized container failure[2].
The Propionamide Group: While relatively stable, amides can undergo hydrolysis under extreme acidic or basic conditions, releasing free amines and propionic acid.
Essential identifier for EHS tracking and waste manifesting[1].
Molecular Formula
C11H15NO2S
Presence of sulfur (S) and nitrogen (N) mandates specialized high-temperature incineration[3].
Molecular Weight
225.31 g/mol
Baseline for stoichiometric and waste-load calculations.
Key Moieties
Phenol, Thioether, Amide
High oxidation potential; strictly incompatible with oxidizing waste streams.
Toxicity Profile
Skin/Eye Irritant, Aquatic Toxin
Mandates zero-drain disposal policies and specific PEG-based spill countermeasures[4].
Operational Workflow & Handling Protocol
When utilizing this compound as a building block in pharmaceutical synthesis (e.g., for anti-inflammatory agents), operational integrity is critical.
Step-by-Step Handling Methodology
Environmental Control: Always handle the compound in a certified chemical fume hood. If utilizing the compound in elevated-temperature reactions, purge the system with an inert gas (Argon or N₂) to prevent auto-oxidation of the thioether and phenol groups.
PPE Selection: Standard nitrile gloves are sufficient for handling the dry powder. However, if the compound is dissolved in permeating solvents like chloroform, you must upgrade to heavier chemical-resistant gloves (e.g., Viton or Butyl rubber). Chloroform rapidly degrades nitrile and will act as a carrier solvent, pulling the phenolic compound directly through the glove and into your skin[5].
Weighing & Transfer: Use static-free spatulas and grounded analytical balances. Wipe down the balance area immediately after use with a soap and water solution to prevent trace accumulation[5].
Decision matrix for the segregation and disposal of thioether-phenol derivatives.
Proper Disposal Procedures
This disposal protocol is a self-validating system : by enforcing strict segregation and utilizing triple-rinsing, the workflow inherently prevents hazardous cross-reactions and ensures regulatory compliance without relying solely on operator memory.
The "Bleach Fallacy" (Expert Insight)
Standard laboratory safety texts often suggest oxidizing small quantities of simple thiols or sulfides with sodium hypochlorite (bleach) to neutralize their odor and reactivity prior to disposal[6]. Do not apply this method to N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide.
Causality: The electron-rich phenol ring is highly susceptible to electrophilic aromatic halogenation. Treating this specific compound with bleach will not safely neutralize it; instead, it will trigger uncontrolled chlorination of the phenol ring and oxidative degradation into reactive quinones, generating a complex, highly toxic mixture.
Step-by-Step Disposal Methodology
Step 1: Waste Segregation & Labeling
Collect all liquid waste containing this compound in a designated, chemically compatible secondary container (e.g., high-density polyethylene, HDPE)[5].
Critical Segregation: Ensure this waste stream is strictly isolated from strong oxidizers, strong acids, and heavy metals[2].
Label the container explicitly: "Hazardous Waste: Toxic Organics (Contains Phenol and Thioether Derivatives) - DO NOT MIX WITH OXIDIZERS."
Step 2: Liquid and Solid Waste Collection
Liquid Waste: Consolidate organic solvent waste. Do not attempt to evaporate the solvent in a fume hood to reduce volume, as this violates EPA regulations and poses an inhalation hazard[7].
Solid Waste: Collect contaminated filter paper, TLC plates, and unused powder in a sealed, puncture-proof container.
Zero-Drain Policy: Under no circumstances should aqueous washes containing trace amounts of this compound be discharged to the sanitary sewer. Phenols and sulfides are strictly forbidden from sewer disposal due to aquatic toxicity[7].
Step 3: Empty Container Decontamination
Empty chemical storage containers must be triple-rinsed before disposal[7].
Use a compatible organic solvent (e.g., ethanol or acetone) capable of dissolving the compound. Use an amount of solvent equal to approximately 5% of the container's volume for each rinse.
Add the rinsate to your hazardous organic waste stream.
Deface the original chemical label completely before discarding the clean bottle into standard laboratory glass/plastic recycling[7].
Step 4: Spill Response & First Aid Integration
Solid Spills: Do not use water to clean up powder spills, as water will only expand the contamination area. Consolidate the powder using a scraper or cardboard, and place it in solid hazardous waste[8].
Dermal Exposure (The PEG Protocol): If the compound contacts the skin, do not immediately rinse with water. Small amounts of water can expand phenolic compounds over a larger surface area, accelerating absorption. Instead, immediately treat the site with low-molecular-weight poly(ethylene glycol)—specifically PEG 300 or PEG 400 —for at least 15 minutes to solubilize and lift the compound from the skin, followed by gentle wiping and subsequent washing with liquid soap[4].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
University of Michigan Environment, Health & Safety. Phenol Standard Operating Procedure.(Extracted via UMich EHS guidelines)
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
Wayne State University Office of Environmental Health and Safety. Phenol Exposure Response & Handling.(Extracted via WSU OEHS guidelines)